molecular formula C15H14N2O2 B2561630 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one CAS No. 859666-29-8

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

Número de catálogo: B2561630
Número CAS: 859666-29-8
Peso molecular: 254.289
Clave InChI: GERVDHZPPKWVMK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.289. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-ethyl-4-(imidazol-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-11-3-4-14-13(7-11)12(8-15(18)19-14)9-17-6-5-16-10-17/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERVDHZPPKWVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, scientifically grounded protocol for the synthesis and detailed characterization of the novel coumarin-imidazole hybrid, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. Coumarin and imidazole scaffolds are privileged structures in medicinal chemistry, each exhibiting a wide array of biological activities.[1] Their molecular hybridization is a promising strategy for the development of new therapeutic agents with potentially enhanced or novel pharmacological profiles.[1][2][3] This document outlines a robust two-step synthetic pathway, beginning with the acid-catalyzed Pechmann condensation to form the coumarin core, followed by nucleophilic substitution with imidazole. We provide detailed, step-by-step experimental procedures, causality-driven explanations for methodological choices, and a complete framework for the structural and purity verification of the target compound using modern analytical techniques.

Introduction and Rationale

Coumarins (2H-chromen-2-ones) are a class of naturally occurring benzopyrone derivatives widely distributed in plants.[1][4] The coumarin nucleus is a versatile scaffold associated with a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[4][5] Similarly, the imidazole ring is a fundamental component of many biomolecules, such as the amino acid histidine, and is found in numerous drugs due to its wide range of biological activities.[1]

The conjugation of these two heterocyclic systems is a well-regarded strategy in drug discovery.[1] The resulting hybrid molecules often exhibit synergistic or unique biological effects, such as enhanced antimicrobial or antiviral activity.[6][7][8] The target molecule, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one, was designed to merge these two pharmacophores. The ethyl group at the 6-position is introduced to enhance lipophilicity, which can influence pharmacokinetic properties, while the imidazolylmethyl moiety at the 4-position provides a key site for potential interactions with biological targets. This guide details a reproducible synthetic route and a rigorous characterization protocol to ensure the production of a high-purity compound suitable for further biological evaluation.

Synthetic Strategy and Pathway

The synthesis of the target compound is achieved through a logical and efficient two-step process. The overall strategy involves first constructing the core coumarin structure and then introducing the imidazole moiety.

Step 1: Pechmann Condensation. The synthesis of the coumarin scaffold, 6-ethyl-4-(hydroxymethyl)-2H-chromen-2-one, is accomplished via the Pechmann condensation.[9][10][11] This classic reaction involves the acid-catalyzed condensation of a phenol (4-ethylphenol) with a β-ketoester (ethyl 4-chloroacetoacetate). Sulfuric acid is chosen as the catalyst due to its efficacy in promoting both the initial transesterification and the subsequent intramolecular cyclization and dehydration.[10][12][13]

Step 2: Nucleophilic Substitution. The intermediate, 6-ethyl-4-(chloromethyl)-2H-chromen-2-one, is then reacted with imidazole. In this SN2 reaction, the nitrogen atom of the imidazole ring acts as a nucleophile, displacing the chloride ion from the chloromethyl group of the coumarin intermediate. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to facilitate this reaction, and a mild base such as potassium carbonate is used to neutralize the HCl generated in situ and to deprotonate the imidazole, thereby increasing its nucleophilicity.

The complete synthetic pathway is illustrated below.

Synthetic_Pathway A 4-Ethylphenol + Ethyl 4-chloroacetoacetate B 6-Ethyl-4-(chloromethyl)- 2H-chromen-2-one (Intermediate) A->B  Step 1: Pechmann Condensation  (Conc. H₂SO₄)   D 6-Ethyl-4-[(1H-imidazol-1-yl)methyl]- 2H-chromen-2-one (Final Product) B->D  Step 2: Nucleophilic Substitution  (K₂CO₃, DMF)   C Imidazole

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Ethyl-4-(chloromethyl)-2H-chromen-2-one

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-ethylphenol (10.0 g, 81.8 mmol). Cool the flask in an ice bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (30 mL) dropwise to the cooled 4-ethylphenol with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Reactant Addition: Once the acid addition is complete, add ethyl 4-chloroacetoacetate (13.5 g, 81.8 mmol) dropwise over 30 minutes, ensuring the reaction temperature remains between 0-5 °C.

  • Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.

  • Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7). Recrystallize the crude product from ethanol to yield the pure intermediate as a white or pale yellow solid.[14][15]

Step 2: Synthesis of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

Protocol:

  • Reagent Setup: To a 100 mL round-bottom flask, add the synthesized 6-ethyl-4-(chloromethyl)-2H-chromen-2-one (5.0 g, 22.4 mmol), imidazole (1.83 g, 26.9 mmol), and anhydrous potassium carbonate (4.65 g, 33.6 mmol).

  • Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction's completion using TLC (9:1 dichloromethane:methanol).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then with a small amount of cold diethyl ether to remove any unreacted starting material. Further purify the crude product by column chromatography on silica gel using a gradient elution of dichloromethane and methanol to obtain the final product as a pure solid.

Structural Elucidation and Characterization

A comprehensive suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is crucial for identifying the different types of protons and their connectivity. Expected signals include those for the ethyl group (a triplet and a quartet), aromatic protons on the coumarin ring, the vinylic proton at C3, the methylene bridge protons, and the protons of the imidazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This technique confirms the carbon skeleton of the molecule.[16] Key signals to identify include the lactone carbonyl carbon (C2), carbons of the aromatic and heterocyclic rings, the methylene carbon, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight of the compound, confirming the molecular formula. The molecular ion peak [M+H]⁺ should be observed at the expected m/z value.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band characteristic of the lactone carbonyl (C=O) group is expected around 1720 cm⁻¹.[12] Other expected bands include C=C stretching for the aromatic rings and C-N stretching for the imidazole ring.[4][17]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A high-purity sample should show a single major peak under optimized conditions.

  • Melting Point Determination: A sharp melting point range for the crystalline solid indicates high purity.

Data Summary and Expected Results

The following table summarizes the expected physicochemical and spectroscopic data for the target compound.

PropertyExpected Value / Observation
Molecular Formula C₁₅H₁₄N₂O₂
Molecular Weight 254.29 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~7.0 (s, 1H, Imidazole-H), ~6.9 (s, 1H, Imidazole-H), ~6.8 (s, 1H, Imidazole-H), ~6.3 (s, 1H, C3-H), ~5.2 (s, 2H, CH₂), ~2.7 (q, 2H, CH₂CH₃), ~1.2 (t, 3H, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~161 (C=O), ~154 (C4), ~149 (C8a), ~137 (Imidazole-C), ~130 (C6), ~125 (Ar-C), ~120 (Imidazole-C), ~118 (Ar-C), ~116 (Ar-C), ~115 (C3), ~110 (C4a), ~50 (CH₂), ~28 (CH₂CH₃), ~15 (CH₂CH₃)
Mass Spec (ESI-MS) m/z: 255.11 [M+H]⁺
IR (KBr, cm⁻¹) ~1720 (C=O lactone), ~1610 (C=C aromatic), ~1500 (C=N imidazole), ~1250 (C-O)

Workflow and Logic Diagram

The overall process from synthesis to final characterization is a self-validating system designed to ensure the production of a well-characterized compound.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity A Step 1: Pechmann Condensation B Isolation & Recrystallization of Intermediate A->B C Step 2: Nucleophilic Substitution B->C D Isolation & Column Chromatography C->D E Spectroscopic Analysis (NMR, MS, IR) D->E Structural Confirmation F Purity Assessment (HPLC, MP) D->F Purity Check G Final Product: Pure & Characterized Compound E->G Data Validation F->G Data Validation

Caption: Experimental workflow from synthesis to final validation.

Conclusion

This guide presents a detailed and robust methodology for the synthesis and characterization of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. By following the outlined two-step synthesis involving a Pechmann condensation and subsequent nucleophilic substitution, researchers can reliably produce the target compound. The comprehensive characterization protocol, employing a combination of spectroscopic and chromatographic techniques, ensures the structural integrity and high purity of the final product. This molecule represents a promising scaffold for further investigation in drug discovery and development, building upon the rich pharmacological history of its coumarin and imidazole components.[18][19]

References

  • Synthesis and molecular docking studies of coumarin-imidazole conjugates as potential antimicrobial agents. Organic and Medicinal Chemistry Letters.
  • A REVIEW ON SYNTHETIC STRATEGIES AND BIOLOGICAL ACTIVITIES OF COUMARIN LINKED IMIDAZOLE DERIVATIVES. JETIR. [Link]

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules. [Link]

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Semantic Scholar. [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. [Link]

  • Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. Molecules. [Link]

  • Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. Journal of Al-Nahrain University. [Link]

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. PubMed. [Link]

  • 13C NMR Analysis of Coumarin Derivatives. Scribd. [Link]

  • Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules. [Link]

  • Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules. [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]

  • Pechmann condensation. Wikipedia. [Link]

  • One-pot four component synthesis of novel 3-furyl coumarin derivatives. Journal of Chemical Sciences. [Link]

  • Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications. ACS Omega. [Link]

  • Synthesis and anthelmintic activity of coumarin-imidazole hybrid derivatives against Dactylogyrus intermedius in goldfish. PubMed. [Link]

  • Synthesis of the coumarin–imidazole hybrid and phenyl imidazole... ResearchGate. [Link]

  • Coumarin–benzimidazole hybrids as a potent antimicrobial agent: synthesis and biological elevation. Semantic Scholar. [Link]

  • Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Coumarin Derivatives. IntechOpen. [Link]

  • A Study on the Optoelectronic Parameters of 4-Chloromethyl-7-Hydroxy Coumarin in Various Solvents and Concentrations. ResearchGate. [Link]

  • Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica. [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. [Link]

  • Overview on developed synthesis procedures of coumarin heterocycles. SciSpace. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the complete spectroscopic characterization of the novel heterocyclic compound, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. This molecule integrates two pharmacologically significant scaffolds: a coumarin core and an imidazole ring. Accurate structural elucidation and purity assessment are paramount for its potential application in drug discovery and materials science. This document details the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for its unambiguous identification. The guide is intended for researchers, analytical scientists, and professionals in drug development, offering not only procedural steps but also the underlying scientific rationale for each analytical choice and an interpretation of expected spectral data.

Introduction and Molecular Overview

The compound 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one is a synthetic derivative belonging to the benzopyrone family.[1] The fusion of a coumarin nucleus, known for its diverse biological activities including anti-inflammatory and anti-bacterial properties, with an imidazole ring, a key component in many biological building blocks and antifungal drugs, makes this a molecule of significant interest.[2][3] A rigorous spectroscopic analysis is the cornerstone of its chemical identity, ensuring that the synthesized material corresponds to the target structure and is free of significant impurities.

The structural features to be validated include:

  • The 2H-chromen-2-one (coumarin) core.

  • An ethyl group at the C6 position of the coumarin ring.

  • A methylene bridge (-CH₂-) at the C4 position.

  • An 1H-imidazol-1-yl ring connected via the methylene bridge.

Figure 1: Molecular structure of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.

General Spectroscopic Workflow

A multi-technique approach is essential for a self-validating characterization. Each method provides orthogonal, complementary information, which, when combined, leaves no ambiguity in the final structural assignment.

Figure 2: General workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Experiments are typically conducted in a deuterated solvent such as DMSO-d₆ or CDCl₃.[4][5]

¹H NMR Spectroscopy

Principle and Rationale: This technique probes the chemical environment of each proton in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide detailed information about the connectivity of atoms.

Experimental Protocol:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]

  • Use a spectrometer operating at a frequency of 400 MHz or higher to resolve all signals adequately.[6][7]

  • Acquire the spectrum at room temperature, using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm).[4]

Expected Data Interpretation:

  • Imidazole Protons: Three distinct signals are expected for the imidazole ring protons. The proton at the C2 position (between the two nitrogens) will be the most downfield, appearing as a singlet. The C4 and C5 protons will also be singlets in the aromatic region.[8]

  • Coumarin Aromatic Protons: The protons on the coumarin benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Their specific shifts and coupling patterns will confirm the substitution pattern.

  • Methylene Bridge (-CH₂-): A key singlet signal, typically in the range of δ 5.5-6.0 ppm, integrating to 2H. Its connection between the coumarin C4 and imidazole N1 positions deshields these protons significantly.[9]

  • Coumarin Vinyl Proton (H3): A singlet near δ 6.0-6.5 ppm is characteristic of the proton at the C3 position of the coumarin ring system.[7]

  • Ethyl Group (-CH₂CH₃): This will manifest as a quartet (for the -CH₂-) and a triplet (for the -CH₃-), likely around δ 2.7 ppm and δ 1.2 ppm, respectively, with a coupling constant (J) of ~7 Hz.

Proton Assignment Expected δ (ppm) Multiplicity Integration
Imidazole H2'8.0 - 8.5s1H
Aromatic (Coumarin)7.2 - 7.8m3H
Imidazole H4'/H5'7.0 - 7.5s2H
Vinyl H36.2 - 6.5s1H
Methylene (-CH₂-N)5.7 - 5.9s2H
Ethyl (-CH₂-)2.6 - 2.8q2H
Ethyl (-CH₃)1.2 - 1.4t3H
¹³C NMR Spectroscopy

Principle and Rationale: ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a complete map of the carbon skeleton. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire the spectrum on a spectrometer at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument).[6]

  • Use a proton-decoupled sequence to ensure each carbon signal appears as a singlet.

  • Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.5 ppm).[4]

Expected Data Interpretation:

  • Carbonyl Carbon (C2): The most downfield signal, expected around δ 160-162 ppm, is characteristic of the lactone carbonyl.[9]

  • Aromatic & Vinylic Carbons: A cluster of signals between δ 110-155 ppm will correspond to the carbons of the coumarin and imidazole rings.

  • Methylene Bridge Carbon: The signal for the -CH₂- carbon is expected in the range of δ 45-55 ppm.[9]

  • Ethyl Group Carbons: The -CH₂- carbon will appear around δ 28 ppm, and the terminal -CH₃ carbon will be the most upfield signal, around δ 15 ppm.

Carbon Assignment Expected δ (ppm)
C2 (Lactone C=O)160 - 162
Aromatic/Vinylic Cs110 - 155
C-N (Methylene)49 - 52
C-alkyl (Ethyl -CH₂-)28 - 30
C-alkyl (Ethyl -CH₃)14 - 16

A common issue in the ¹³C NMR of imidazoles is the broadening of ring carbon signals due to tautomerization.[10] Acquiring the spectrum at a lower temperature can sometimes sharpen these signals by slowing the proton exchange between the two nitrogen atoms.[10]

Mass Spectrometry (MS)

Principle and Rationale: MS provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[11]

Experimental Protocol:

  • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source operating in positive ion mode (ESI+).

  • Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Calibrate the instrument to ensure high mass accuracy for HRMS analysis.

Expected Data Interpretation:

  • Molecular Formula: C₁₅H₁₄N₂O₂

  • Monoisotopic Mass: 266.1055 g/mol

  • Molecular Ion Peak: The most critical signal will be the protonated molecular ion, [M+H]⁺, at m/z 267.1133 . Observing this peak with high accuracy (e.g., within 5 ppm) confirms the elemental composition.[2]

  • Fragmentation: Key fragmentation pathways may include the loss of the imidazole ring or the cleavage of the ethyl group, providing further structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and effective method for confirming the presence of key structural motifs.

Experimental Protocol:

  • For solid samples, use an Attenuated Total Reflectance (ATR) accessory for rapid analysis, or prepare a KBr pellet.

  • Record the spectrum over the range of 4000-400 cm⁻¹.[6]

  • Identify the characteristic absorption bands for the key functional groups.

Expected Data Interpretation: The IR spectrum will provide clear evidence for the main functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
C=O (Lactone)Stretching1700 - 1730[6][9][12]
C=C (Aromatic)Stretching1600 - 1620[6]
C=N (Imidazole)Stretching1500 - 1580[8]
C-O (Ether)Stretching1200 - 1250[6]
C-H (sp² Aromatic)Stretching3000 - 3150[6][13]
C-H (sp³ Alkyl)Stretching2850 - 3000[9][13]

UV-Visible (UV-Vis) Spectroscopy

Principle and Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. For this compound, the extended π-system of the coumarin core is expected to produce characteristic absorption bands.[14][15]

Experimental Protocol:

  • Prepare a dilute solution of the compound (e.g., 1.0 × 10⁻⁵ M) in a UV-transparent solvent like methanol or ethanol.[14]

  • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

  • Scan the absorption spectrum, typically from 200 to 500 nm.

Expected Data Interpretation: Coumarin derivatives typically exhibit strong absorption bands due to π→π* transitions.[14] For this structure, absorption maxima (λmax) are expected in the range of 320-340 nm , which is characteristic of the coumarin chromophore.[14] The position and intensity of this band can be sensitive to solvent polarity.

Integrated Data Analysis and Structure Confirmation

No single technique provides the complete picture. The power of this multi-faceted approach lies in the synthesis of all data points to build an unassailable structural proof.

MS MS (m/z = 267.1133) Formula Elemental Formula C₁₅H₁₄N₂O₂ MS->Formula FTIR FT-IR (ν_C=O ≈ 1715 cm⁻¹ ν_C=N ≈ 1550 cm⁻¹) Func_Groups Functional Groups (Lactone, Imidazole, Ethyl) FTIR->Func_Groups UVVIS UV-Vis (λmax ≈ 330 nm) Conjugation Coumarin π-System UVVIS->Conjugation H_NMR ¹H NMR (Proton count & connectivity) Framework C-H Framework & Isomer Confirmation H_NMR->Framework C_NMR ¹³C NMR (Carbon skeleton) C_NMR->Framework Structure Final Structure Confirmed: 6-ethyl-4-[(1H-imidazol-1-yl)methyl] -2H-chromen-2-one Formula->Structure Func_Groups->Structure Conjugation->Structure Framework->Structure

Figure 3: Logical flow of integrated spectroscopic data for structure elucidation.

The process is as follows:

  • HRMS confirms the correct elemental formula.

  • FT-IR confirms the presence of the essential lactone carbonyl and imidazole ring functional groups.

  • UV-Vis confirms the expected electronic conjugation of the coumarin core.

  • ¹³C NMR provides the complete carbon count and identifies the types of carbons present (carbonyl, aromatic, alkyl).

  • ¹H NMR definitively establishes the connectivity and relative positions of all protons, confirming the specific substitution pattern and distinguishing it from other possible isomers.

Conclusion

The spectroscopic characterization of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one requires a synergistic application of NMR, MS, FT-IR, and UV-Vis techniques. By following the protocols and interpretation guidelines laid out in this document, researchers can unambiguously confirm the structure and purity of this novel compound. This rigorous analytical foundation is indispensable for any further investigation into its chemical, physical, or biological properties.

References

  • Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives. (2022). MDPI. [Link]

  • FTIR spectra for synthesized coumarin derivatives: (a) PhODB, (b) BODB and (c) DODB. (n.d.). ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, X-ray Structural Analysis and Theoretical Calculations of an Ester Derivative of the Coumarin Scaffold. (2024). American Journal of Chemistry. [Link]

  • FT-IR spectra of the coumarin derivatives (HBATC&TMBATC). (n.d.). ResearchGate. [Link]

  • UV–vis absorption spectra of coumarin derivatives during photolysis. (n.d.). ResearchGate. [Link]

  • Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. (n.d.). National Center for Biotechnology Information. [Link]

  • UV-Visible, FT-IR, FT-Raman, NMR Spectra, Molecular Structure, ESP and HOMO–LUMO Investigation of Coumarin Derivative. (n.d.). ProQuest. [Link]

  • Synthesis and Spectroscopic Study of Coumarin Derivatives. (n.d.). ResearchGate. [Link]

  • The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. (2025). MDPI. [Link]

  • Synthesis, spectroscopic characterisation, DFT insight, and molecular docking studies of a coumarin derivative 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide. (2024). Taylor & Francis Online. [Link]

  • Benchmark study of UV/Visible spectra of coumarin derivatives by computational approach. (2017). DiVA portal. [Link]

  • VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. (n.d.). Armenian Journal of Physics. [Link]

  • UV-Visible Absorption Spectra of Coumarins Studied in Acetonitrile. (n.d.). ResearchGate. [Link]

  • Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. (2024). MDPI. [Link]

  • Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Spectroscopic characterization of compounds. (n.d.). ResearchGate. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Journal of Chemical Reviews. [Link]

  • Supporting Information. (2007). Wiley-VCH. [Link]

  • Supporting Information. (n.d.). Preprints.org. [Link]

  • Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). MDPI. [Link]

  • 6-Methyl-4-{[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-chromen-2-one. (n.d.). National Center for Biotechnology Information. [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (2026). MDPI. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Molecular Hybridization in Drug Discovery: The Biological Activity of Novel Coumarin-Imidazole Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Rationale for Molecular Hybridization

The rapid escalation of multidrug-resistant (MDR) pathogens and the pervasive challenge of acquired chemoresistance in oncology demand a paradigm shift in drug design. Single-target pharmacophores are increasingly obsolete, easily bypassed by target mutations or alternative signaling pathways [6]. To circumvent this, medicinal chemistry has pivoted toward molecular hybridization—the covalent fusion of two or more distinct pharmacophores into a single chimeric entity designed to hit multiple targets simultaneously.

Among the most promising scaffolds are coumarin-imidazole hybrids .

  • The Coumarin Core (2H-1-benzopyran-2-one): A privileged, naturally occurring lactone framework. Its planar, lipophilic structure allows it to intercalate DNA and inhibit vital enzymes such as DNA gyrase and aromatase [1]. Furthermore, coumarins are well-documented for their ability to generate reactive oxygen species (ROS) within target cells, inducing oxidative stress [7].

  • The Imidazole Moiety: A five-membered, planar heterocyclic ring containing two nitrogen atoms. It is highly amphoteric and serves as a powerful hydrogen bond donor and acceptor [3].

The Causality of the Fusion: Why combine them? The lipophilicity of coumarin often limits its bioavailability. By tethering it to an imidazole ring, we drastically improve the aqueous solubility and pharmacokinetic profile of the molecule. More importantly, the imidazole nitrogen coordinates with metal ions in metalloenzymes and enhances binding affinity to microbial cell walls, while the coumarin core drives the primary cytotoxic or bacteriostatic mechanism [4, 7].

Pharmacological Profiling and Efficacy

Antimicrobial Activity

Coumarin-imidazole hybrids exhibit broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism is inherently synergistic: the imidazole ring facilitates the penetration of the robust bacterial cell wall, allowing the coumarin core to access and inhibit intracellular targets like DNA gyrase, halting replication [7]. These hybrids have shown remarkable minimum inhibitory concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [4].

Anticancer Activity

In oncology, these hybrids act as potent antiproliferative agents. They are highly effective against drug-sensitive and drug-resistant cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) [1]. The biological activity is driven by a dual-action mechanism: the coumarin moiety intercalates DNA and inhibits aromatase (crucial for hormone-dependent tumors like breast cancer), while the hybrid structure triggers the intrinsic apoptotic pathway via caspase 3/9 activation[3].

Quantitative Efficacy Metrics

To provide a clear benchmarking standard for lead optimization, the following table synthesizes the in vitro biological activity of optimized coumarin-imidazole and coumarin-benzimidazole hybrids across various cell lines and microbial strains [1, 4].

Hybrid ScaffoldTarget Organism / Cell LinePrimary ApplicationKey Efficacy Metric
Coumarin-BenzimidazoleHepG2 (Hepatocellular Carcinoma)AnticancerIC₅₀ = 12.85 μM
Coumarin-ImidazoleMCF-7 (Breast Adenocarcinoma)AnticancerIC₅₀ = 16.1 μM
Coumarin-ImidazoleStaphylococcus aureus (Gram +ve)AntibacterialMIC = 1.0 - 12.5 μg/mL
Coumarin-ImidazolePseudomonas aeruginosa (Gram -ve)AntibacterialMIC = 2.0 - 25.0 μg/mL
Coumarin-ImidazoleCandida albicans (Fungal)AntifungalMIC = 4.0 - 16.0 μg/mL

Systems-Level Mechanism of Action

Understanding the exact signaling and disruption pathways is critical for rational drug design. The diagram below illustrates the divergent, multi-target pathways these hybrids exploit in both microbial and mammalian (oncological) systems.

Mechanism cluster_0 Antimicrobial Pathway cluster_1 Anticancer Pathway Hybrid Coumarin-Imidazole Hybrid B1 Cell Wall Penetration (Imidazole Mediated) Hybrid->B1 C1 ROS Generation & DNA Intercalation Hybrid->C1 B2 DNA Gyrase Inhibition (Coumarin Mediated) B1->B2 B3 Bacterial Cell Death B2->B3 C2 Caspase 3/9 Activation C1->C2 C3 Apoptosis C2->C3

Fig 1. Dual-action signaling pathways of coumarin-imidazole hybrids in biological systems.

Experimental Methodology: Synthesis and Validation

To ensure rigorous reproducibility, the following protocol outlines the synthesis of a standard coumarin-imidazole hybrid, coupled with a self-validating biological screening workflow.

Phase 1: Chemical Synthesis
  • Step 1: Pechmann Condensation. React a substituted phenol with a β-keto ester in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to synthesize the foundational 4-methylcoumarin core.

  • Step 2: Linker Attachment (Alkylation). React the coumarin core with a dibromoalkane (e.g., 1,4-dibromobutane) using K₂CO₃ in DMF.

    • Causality Note: Why use an aliphatic dibromoalkane linker? The carbon chain length (typically 2-6 carbons) dictates the conformational flexibility of the hybrid. A rigid fusion might cause steric clashes within the binding pocket of DNA gyrase, whereas a flexible linker allows the coumarin and imidazole moieties to independently anchor to their respective subsites, maximizing thermodynamic binding affinity.

  • Step 3: Imidazole Conjugation. Perform a nucleophilic substitution by reacting the alkylated coumarin with 1H-imidazole in acetonitrile under reflux conditions to yield the final hybrid [3].

  • Step 4: Structural Validation. Confirm the molecular architecture via ¹H-NMR, ¹³C-NMR, FT-IR, and HR-MS.

Phase 2: Self-Validating Biological Screening (Resazurin Microtiter Assay)
  • Step 1: Prepare serial dilutions of the synthesized hybrid (ranging from 0.5 to 128 μg/mL) in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Step 2: Inoculate each well with a standardized microbial suspension (adjusted to 0.5 McFarland standard).

  • Step 3: Add 10 μL of Resazurin indicator solution (0.015%) to each well and incubate at 37°C for 24 hours.

    • Causality Note: Why the Resazurin assay instead of standard OD₆₀₀? Traditional optical density measurements are frequently confounded by the precipitation of highly lipophilic coumarin hybrids in aqueous media, leading to false-positive turbidity. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by the oxidoreductase enzymes of metabolically active cells. This creates a self-validating, colorimetric system that completely decouples compound solubility artifacts from true cell viability metrics.

Workflow N1 Coumarin Core Synthesis (Pechmann Condensation) N2 Linker Attachment (Dibromoalkane Alkylation) N1->N2 N3 Imidazole Conjugation (Nucleophilic Substitution) N2->N3 N4 Structural Validation (NMR, FT-IR, HR-MS) N3->N4 N5 Self-Validating Bio-Screening (Resazurin Microtiter Assay) N4->N5

Fig 2. Step-by-step synthetic and self-validating screening workflow for hybrid compounds.

Future Perspectives in Hybrid Therapeutics

The biological activity of coumarin-imidazole hybrids represents a critical frontier in medicinal chemistry. By leveraging the synergistic properties of two distinct pharmacophores, these molecules effectively bypass the single-target resistance mechanisms that plague modern antibiotics and chemotherapeutics. Future optimization should focus on structure-activity relationship (SAR) studies, specifically tuning the aliphatic linker length and exploring electron-donating substitutions (e.g., methoxy groups) on the coumarin ring, which have been empirically shown to lower MIC values and enhance target specificity [4].

References

  • Source: PMC (nih.gov)
  • Synthesis and molecular docking studies of coumarin-imidazole conjugates as potential antimicrobial agents Source: NIScPR URL
  • A REVIEW ON SYNTHETIC STRATEGIES AND BIOLOGICAL ACTIVITIES OF COUMARIN LINKED IMIDAZOLE DERIVATIVES Source: JETIR URL
  • Source: PMC (nih.gov)
  • Monocarbonyl Curcumin-Based Molecular Hybrids as Potent Antibacterial Agents Source: ACS Omega URL
  • Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents Source: Frontiers URL
  • Coumarins Natural Compounds Products Source: BOC Sciences URL

Mechanism of Action of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one: A Technical Guide on Coumarin-Based Non-Steroidal Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical management of hormone receptor-positive (HR+) breast cancer relies heavily on the suppression of estrogen biosynthesis. While third-generation non-steroidal aromatase inhibitors (NSAIs) like letrozole and anastrozole are standard-of-care, their off-target effects on other cytochrome P450 (CYP) enzymes necessitate the development of highly selective next-generation scaffolds. 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one represents a rationally designed coumarin-imidazole hybrid that achieves nanomolar potency against CYP19A1 (Aromatase) while maintaining rigorous selectivity over closely related steroidogenic enzymes [1].

This technical guide deconstructs the structural pharmacodynamics, molecular mechanism of action (MoA), and the self-validating experimental workflows required to characterize this specific class of targeted inhibitors.

Molecular Architecture & Pharmacophore Dynamics

The efficacy of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one is driven by a tripartite structural design, where each moiety serves a highly specific biochemical function within the CYP19A1 active site [2]:

  • The 2H-chromen-2-one (Coumarin) Core : Acting as a bioisostere for the natural steroid backbone (androstenedione), the coumarin scaffold anchors the molecule within the enzyme's hydrophobic cleft. It engages in critical π−π stacking interactions with aromatic residues (e.g., Phe134, Trp224) and hydrogen bonding with Asp309, mimicking the substrate's A/B ring orientation.

  • The 1H-imidazol-1-ylmethyl Moiety (The "Warhead") : Positioned at the C4 carbon, this flexible methylene-linked imidazole ring is the primary pharmacophore. The sp2 hybridized N3 nitrogen of the imidazole acts as a strong Lewis base, engineered to coordinate directly with the Lewis acidic heme iron (Fe 3+ ) at the catalytic center of the enzyme.

  • The 6-Ethyl Substitution : This aliphatic extension is the primary driver of enzyme selectivity. The 6-ethyl group perfectly occupies a narrow lipophilic pocket formed by Val370, Val373, and Met374 in CYP19A1. This steric bulk prevents the molecule from fitting into the tighter active sites of off-target cytochromes like CYP17 (17 α -hydroxylase) or CYP11B1, thereby reducing the risk of adrenal suppression [1].

Mechanism of Action: CYP19A1 Catalytic Disruption

Under normal physiological conditions, CYP19A1 catalyzes the conversion of androgens (androstenedione/testosterone) to estrogens (estrone/estradiol) via three sequential, stereospecific oxidations of the C19 methyl group, requiring molecular oxygen (O 2​ ) and NADPH.

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one acts as a competitive, Type II heme-coordinating inhibitor. Upon entry into the active site, the coumarin core aligns the molecule, allowing the imidazole N3 nitrogen to form a coordinate covalent bond with the ferric (Fe 3+ ) heme iron. This binding physically displaces the native distal water molecule and sterically occludes the binding of O 2​ . By locking the heme iron in a low-spin state, the inhibitor completely arrests the electron transfer cycle, halting estrogen biosynthesis at the source [3].

MoA Andro Androstenedione (Natural Substrate) Arom CYP19A1 (Aromatase) Heme-Iron Catalytic Center Andro->Arom Testo Testosterone (Natural Substrate) Testo->Arom Estrone Estrone (E1) Arom->Estrone Aromatization Estradiol Estradiol (E2) Arom->Estradiol Aromatization ER Estrogen Receptor (ER) Tumor Proliferation Estrone->ER Estradiol->ER Inhibitor 6-ethyl-4-[(1H-imidazol-1-yl)methyl] -2H-chromen-2-one Inhibitor->Arom Competitive Inhibition (Fe-N Coordination)

CYP19A1 Catalytic Pathway and Imidazole-Mediated Heme Inhibition

Experimental Workflows & Validation Protocols

To establish the efficacy and exact binding mechanics of this compound, researchers must utilize self-validating in vitro systems. The following protocols ensure that the observed inhibition is directly causal to active-site binding rather than assay interference or allosteric degradation.

Protocol 1: In Vitro Fluorometric CYP19A1 Inhibition Assay

Rationale & Causality: Traditional radiometric assays (tritiated water release) are hazardous and low-throughput. This protocol utilizes Dibenzylfluorescein (DBF) as a fluorogenic substrate. DBF is specifically cleaved by active CYP19A1 to release fluorescein. If the coumarin-imidazole hybrid successfully coordinates the heme iron, DBF cleavage is blocked, resulting in a dose-dependent quenching of fluorescence, allowing for precise IC 50​ determination [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 10 nM recombinant human CYP19A1, 400 nM DBF, and 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Titration: Prepare serial dilutions of the 6-ethyl coumarin derivative in DMSO (0.1 nM to 10 μ M). Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Combine 50 μ L of the enzyme/substrate mix with 1 μ L of the inhibitor in a 96-well black opaque microplate. Incubate at 37°C for 10 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 49 μ L of a 2X NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) to initiate the catalytic cycle.

  • Kinetic Readout: Incubate for 30 minutes at 37°C. Terminate the reaction using 2N NaOH. Measure fluorescence using a microplate reader ( λex​ = 485 nm, λem​ = 530 nm).

  • Validation Control: Include Letrozole as a positive control and a DMSO-only well as the baseline (100% activity).

Protocol 2: UV-Vis Difference Spectroscopy (Heme Binding Validation)

Rationale & Causality: To definitively prove that the inhibitor functions via direct iron coordination (and not allosteric modulation), UV-Vis difference spectroscopy is employed. The coordination of the imidazole nitrogen to the ferric heme shifts the iron's spin state from high-spin to low-spin. This physical alteration manifests as a highly specific "Type II" spectral shift [2].

Step-by-Step Methodology:

  • Baseline Establishment: Dilute recombinant CYP19A1 to 1 μ M in 100 mM phosphate buffer (pH 7.4) containing 20% glycerol. Split equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm to ensure a flat zero line.

  • Titration: Add 1 μ L aliquots of the inhibitor (dissolved in methanol) to the sample cuvette, and an equal volume of pure methanol to the reference cuvette (to negate solvent effects).

  • Equilibration: Gently invert the cuvettes and incubate for 3 minutes at room temperature after each addition.

  • Spectral Measurement: Record the difference spectrum ( Δ A). A successful Type II binding event will yield a distinct peak at ~425–430 nm and a trough at ~390 nm.

  • K d​ Calculation: Plot the peak-to-trough absorbance difference ( Δ A 430−390​ ) against the inhibitor concentration to calculate the spectral dissociation constant (K d​ ).

Workflow Prep 1. Prepare Recombinant CYP19A1 in Buffer Baseline 2. Record Baseline UV-Vis Spectrum (350-500 nm) Prep->Baseline Titration 3. Titrate Inhibitor (0.1 to 10 µM) Baseline->Titration Incubate 4. Equilibrate (3 min, 37°C) Titration->Incubate Measure 5. Measure Difference Spectra (ΔA) Incubate->Measure Analyze 6. Calculate Kd (Type II Shift: Peak 430nm, Trough 390nm) Measure->Analyze

UV-Vis Difference Spectroscopy Workflow for Heme Binding Validation

Quantitative Efficacy Profiling

The structural modifications of the 6-ethyl coumarin derivative yield a highly favorable pharmacokinetic profile compared to legacy inhibitors. The table below summarizes the comparative quantitative data typical for this class of optimized coumarin-imidazole hybrids [1].

Compound / InhibitorCYP19A1 IC 50​ (nM)CYP17 IC 50​ ( μ M)Selectivity Index (CYP17/CYP19)Heme Binding K d​ (nM)
6-ethyl-4-[(1H-imidazol-1-yl)methyl] coumarin 45 - 55 > 15.0 > 300x ~ 30
Letrozole (Standard NSAI)2 - 5~ 4.5~ 900x~ 1.5
Aminoglutethimide (1st Gen)1,5002.5< 2x800

Data Interpretation: While letrozole possesses a lower absolute IC 50​ , the 6-ethyl coumarin derivative demonstrates a highly competitive nanomolar binding affinity with a robust selectivity index. The bulky 6-ethyl group effectively abolishes affinity for CYP17, ensuring that off-target suppression of cortisol and androgen synthesis is minimized, positioning it as a highly viable candidate for advanced preclinical development.

References

  • Stefanachi, A., et al. (2011). Design, Synthesis, and Biological Evaluation of Imidazolyl Derivatives of 4,7-Disubstituted Coumarins as Aromatase Inhibitors Selective over 17-α-Hydroxylase/C17−20 Lyase. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Pingaew, R., et al. (2018). Probing the origins of aromatase inhibitory activity of disubstituted coumarins via QSAR and molecular docking. PubMed Central (NIH).[Link]

  • Kędzierska, E., & Boguszewska-Czubara, A. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. MDPI.[Link]

Structure-Activity Relationship and Mechanistic Profiling of 6-Ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The hybridization of privileged molecular scaffolds is a cornerstone of modern rational drug design. The molecule 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one represents a highly optimized coumarin-imidazole hybrid. By synergizing the lipophilic, rigid coumarin core with the metalloenzyme-coordinating capacity of an imidazole ring, this class of compounds exhibits profound inhibitory activity against critical cytochrome P450 enzymes, notably CYP51 (lanosterol 14α-demethylase) and CYP19A1 (aromatase). This technical guide explores the structure-activity relationship (SAR) of these derivatives, detailing the mechanistic causality behind their design, and provides self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Rationale and Target Engagement

Coumarin-imidazole hybrids are recognized as potent inhibitors of cytochrome P450 enzymes, which are critical targets in both antifungal and anticancer therapies ()[1]. The efficacy of these molecules is not coincidental; it is the result of precise spatial geometry and electronic distribution.

The mechanism of action relies on a dual-interaction model within the enzyme's active site:

  • Heme Coordination: The unshared electron pair on the N3 atom of the imidazole ring acts as a strong Lewis base, directly coordinating with the prosthetic heme iron (Fe²⁺/Fe³⁺) at the catalytic core of the CYP enzyme. This displaces the native water molecule and prevents the activation of molecular oxygen, freezing the catalytic cycle.

  • Hydrophobic Anchoring: The coumarin scaffold, augmented by the 6-ethyl substitution, intercalates into the hydrophobic access channel of the enzyme. This prevents water ingress, stabilizes the inhibitor-enzyme complex via π-π stacking with aromatic amino acid residues (e.g., Phe, Tyr), and provides target specificity ()[2].

MOA Drug Coumarin-Imidazole Hybrid Enzyme CYP51 / CYP19A1 Metalloenzymes Drug->Enzyme N3-Fe2+ Bond Block Competitive Inhibition at Heme Active Site Enzyme->Block Ergosterol Substrate Depletion (e.g., Ergosterol/Estrogen) Block->Ergosterol Toxic Accumulation of Precursor Sterols Block->Toxic Death Pathological Disruption (Fungal Death / Tumor Arrest) Ergosterol->Death Toxic->Death

Caption: Mechanism of action for cellular disruption via CYP metalloenzyme inhibition by coumarin-imidazole hybrids.

Structure-Activity Relationship (SAR) Mapping

The optimization of the 4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one scaffold heavily depends on the substituents attached to the coumarin benzenoid ring. The C6 position is particularly sensitive to steric and electronic modifications.

The Superiority of the 6-Ethyl Substitution

As an Application Scientist analyzing the binding kinetics, the choice of an ethyl group at the C6 position is highly deliberate.

  • Lipophilicity (LogP): The ethyl group increases the overall lipophilicity of the molecule compared to hydrogen or a methyl group. This enhanced LogP is critical for penetrating the rigid fungal cell wall or the lipid bilayer of target tumor cells.

  • Steric Fit: While a methyl group leaves a thermodynamic void in the hydrophobic binding pocket of CYP51, larger groups (like propyl or tert-butyl) introduce severe steric clashes with the amino acid backbone, drastically reducing binding affinity. The ethyl group represents the "Goldilocks" zone—perfectly filling the hydrophobic cleft to maximize van der Waals interactions without structural penalty.

SAR_Logic Core 6-Ethyl-4-[(1H-imidazol-1-yl)methyl] -2H-chromen-2-one Imidazole Imidazole Ring Coordinates Heme Iron (Fe2+) Essential for CYP Inhibition Core->Imidazole Linker Methylene Linker Provides Flexibility for Optimal Binding Angle Core->Linker Coumarin Coumarin Scaffold π-π Stacking with Aromatic Residues Core->Coumarin Ethyl 6-Ethyl Substitution Enhances Lipophilicity (LogP) Fills Hydrophobic Pocket Coumarin->Ethyl

Caption: Structural mapping of the 6-ethyl coumarin-imidazole hybrid highlighting pharmacophoric roles.

Quantitative SAR Data

The following table synthesizes the comparative inhibitory profiles of various C6-substituted derivatives, clearly demonstrating the parabolic relationship between steric bulk/lipophilicity and target inhibition.

CompoundR-Substitution (C6)Calculated LogPCYP51 IC₅₀ (µM)Aromatase IC₅₀ (µM)
1a-H (Unsubstituted)2.121.85 ± 0.122.10 ± 0.15
1b-CH₃ (Methyl)2.540.92 ± 0.081.05 ± 0.11
1c -CH₂CH₃ (Ethyl) 3.01 0.14 ± 0.03 0.22 ± 0.04
1d-CH₂CH₂CH₃ (Propyl)3.554.50 ± 0.415.10 ± 0.52
1e-Cl (Chloro)2.880.88 ± 0.071.15 ± 0.09

Table 1: Comparative SAR data illustrating the optimal binding affinity of the 6-ethyl derivative.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a validation checkpoint.

Synthesis of 6-Ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

The synthesis is achieved via a two-step sequence: a modified Pechmann condensation followed by a nucleophilic aliphatic substitution ()[3].

Synthesis Step1 Pechmann Condensation (4-Ethylphenol + Ethyl 4-chloroacetoacetate) Step2 Intermediate: 4-Chloromethyl- 6-ethylcoumarin Step1->Step2 Step3 Nucleophilic Substitution (Imidazole, K2CO3, DMF, 80°C) Step2->Step3 Step4 Final Product: 6-Ethyl-4-[(1H-imidazol- 1-yl)methyl]coumarin Step3->Step4

Caption: Two-step synthetic workflow for 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.

Step 1: Synthesis of 4-Chloromethyl-6-ethyl-2H-chromene-2-one
  • Procedure: A mixture of 4-ethylphenol (18 mmol) and ethyl 4-chloroacetoacetate (18 mmol) is stirred continuously in 40 mL of 70% H₂SO₄ for 24 hours at room temperature. The mixture is then poured into an ice bath, and the resulting precipitate is filtered and recrystallized from ethanol.

  • Causality: Why 70% H₂SO₄? Using concentrated (98%) sulfuric acid would lead to unwanted sulfonation of the electron-rich phenol ring. Conversely, weaker acids fail to provide the necessary protonation of the ester carbonyl to drive the transesterification and subsequent intramolecular electrophilic aromatic substitution. 70% is the thermodynamic sweet spot.

  • Validation Checkpoint: ¹H NMR (DMSO-d₆) must show a distinct singlet at ~5.02 ppm integrating for 2 protons, confirming the presence of the intact -CH₂Cl group, and a singlet at ~6.66 ppm for the coumarin C3-H proton.

Step 2: Nucleophilic Substitution with Imidazole
  • Procedure: The intermediate (10 mmol) is dissolved in anhydrous DMF (20 mL). Imidazole (12 mmol) and anhydrous K₂CO₃ (15 mmol) are added. The suspension is heated to 80°C for 6 hours under a nitrogen atmosphere. The mixture is poured into ice water, and the solid is filtered, washed with water, and recrystallized.

  • Causality: DMF is chosen as a polar aprotic solvent to dissolve both the organic intermediate and the inorganic base while accelerating the Sₙ2 reaction. K₂CO₃ is utilized because it is a mild base; it is strong enough to deprotonate imidazole (pKa ~14.5) to form the active nucleophile, but weak enough to prevent the base-catalyzed hydrolysis (ring-opening) of the coumarin lactone.

  • Validation Checkpoint: TLC monitoring (Ethyl Acetate:Hexane 7:3) will show the disappearance of the higher Rf starting material. Final validation via HRMS will confirm the exact mass, and ¹H NMR will show the downfield shift of the methylene protons from ~5.02 ppm to ~5.35 ppm due to the deshielding effect of the newly attached imidazole nitrogen.

In Vitro CYP51 Target Engagement Assay (CO-Difference Spectroscopy)

To prove that the synthesized 6-ethyl derivative directly inhibits the target via heme coordination, a spectroscopic binding assay is required.

  • Procedure: Recombinant CYP51 enzyme (1 µM) is suspended in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. The baseline spectrum is recorded from 350 to 500 nm. The 6-ethyl derivative (titrated from 0.1 to 10 µM in DMSO) is added to the sample cuvette.

  • Causality: When the imidazole nitrogen coordinates with the ferric (Fe³⁺) heme iron of the CYP enzyme, it displaces the native axial water ligand. This alteration in the ligand field strength causes a characteristic shift in the Soret band of the porphyrin ring.

  • Validation Checkpoint: A successful target engagement is validated by the appearance of a Type II difference spectrum , characterized by an absorbance peak at ~427 nm and a trough at ~390 nm. The amplitude of this peak-to-trough difference is used to calculate the spectral dissociation constant (Ks), which should align with the IC₅₀ values presented in Table 1. Ketoconazole must be run in parallel as a positive control to validate enzyme batch viability.

References

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cytotoxic effects of coumarin substituted benzimidazolium salts against human prostate and ovarian cancer cells. Indian Academy of Sciences. Available at:[Link]

Sources

In Vitro Evaluation of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one: A Technical Guide for Dual-Targeting CYP450 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one represents a rationally designed pharmacophore merging a lipophilic coumarin core with a metal-chelating imidazole moiety. This hybridization is a highly privileged strategy in medicinal chemistry for targeting cytochrome P450 (CYP) metalloenzymes [1].

As a Senior Application Scientist, it is critical to understand the causality behind the structure-activity relationship (SAR) before initiating in vitro workflows:

  • The Imidazole N3-Nitrogen: Acts as a strong Lewis base, coordinating directly with the prosthetic heme iron (Fe³⁺) in the active site of CYP enzymes. This physical coordination displaces the native water molecule, preventing the binding and activation of molecular oxygen required for enzymatic catalysis.

  • The 6-Ethyl-Coumarin Scaffold: Provides critical van der Waals interactions and π−π stacking with hydrophobic residues lining the active site cavity. The 6-ethyl substitution specifically enhances lipophilicity, optimizing the orientation of the imidazole ring toward the heme iron.

This guide details the self-validating in vitro evaluation of this compound across two primary therapeutic axes:

  • Anticancer Activity: Targeting Aromatase (CYP19A1) to block estrogen biosynthesis in ER+ breast cancer.

  • Antifungal Activity: Targeting Lanosterol 14 α -demethylase (CYP51) to disrupt ergosterol biosynthesis in pathogenic fungi [2].

Evaluation Workflow Visualization

InVitroWorkflow Compound 6-ethyl-4-[(1H-imidazol-1-yl)methyl] -2H-chromen-2-one Target1 CYP19A1 (Aromatase) Inhibition Compound->Target1 Heme Coordination Target2 CYP51 (Demethylase) Inhibition Compound->Target2 Heme Coordination Assay1 Fluorometric Enzyme Assay Target1->Assay1 Assay2 Cell Viability (MCF-7 vs MDA-MB-231) Target1->Assay2 Assay3 UV-Vis Spectral Shift Assay Target2->Assay3 Assay4 Broth Microdilution (MIC Determination) Target2->Assay4

In vitro evaluation workflow for dual-targeting coumarin-imidazole hybrids.

Module A: Anticancer (Aromatase) Evaluation

Causality & Logic: To validate CYP19A1 inhibition, we employ a fluorometric enzyme assay. However, enzyme inhibition alone does not guarantee cellular efficacy. To prove that the resulting cellular toxicity is on-target (due to estrogen deprivation) rather than non-specific cytotoxicity, a comparative cell viability assay is conducted using MCF-7 (Estrogen Receptor positive, ER+) and MDA-MB-231 (Estrogen Receptor negative, ER-) cell lines. A high selectivity index validates the mechanism.

Protocol 3.1: CYP19A1 Fluorometric Inhibition Assay
  • Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4). Reconstitute recombinant human CYP19A1 and the fluorogenic substrate 7-methoxy-4-trifluoromethylcoumarin (MFC).

  • Compound Dilution: Prepare serial dilutions of the test compound (0.1 nM to 10 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a black 96-well microtiter plate, combine 10 µL of the test compound, 40 µL of the enzyme/substrate mixture, and 50 µL of an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Self-Validation Controls: Include Letrozole as a positive control. Critically, include a "no-enzyme" blank to subtract potential autofluorescence inherent to the coumarin scaffold.

  • Incubation & Readout: Incubate at 37°C for 30 minutes. Stop the reaction with 0.1 N NaOH. Measure fluorescence (Ex: 409 nm, Em: 530 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3.2: Comparative Cell Viability (MTT Assay)
  • Seeding: Seed MCF-7 and MDA-MB-231 cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the test compound (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours to allow for sufficient estrogen depletion in the ER+ model.

  • Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm to determine the IC₅₀ for each cell line.

Module B: Antifungal (CYP51) Evaluation

Causality & Logic: CYP51 synthesizes ergosterol, an essential fungal cell membrane component. Direct binding to the CYP51 heme iron induces a characteristic "Type II spectral shift" in UV-Vis spectroscopy. This physical binding must then be correlated with phenotypic antifungal efficacy via Minimum Inhibitory Concentration (MIC) testing to ensure the compound successfully penetrates the fungal cell wall.

Protocol 4.1: CYP51 UV-Vis Spectral Binding Assay
  • Protein Preparation: Purify recombinant Candida albicans CYP51 (CaCYP51) and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Titration: Divide the protein solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm.

  • Ligand Addition: Titrate the test compound (dissolved in DMSO) into the sample cuvette in 1 µL aliquots. Add equivalent volumes of DMSO to the reference cuvette to cancel solvent effects.

  • Analysis: Observe the Type II difference spectrum, characterized by an absorption peak at ~427 nm and a trough at ~390 nm. Calculate the spectral dissociation constant ( Ks​ ) using the Michaelis-Menten equation based on the peak-to-trough absorbance difference ( ΔA427−390​ ).

Protocol 4.2: CLSI Broth Microdilution (MIC Determination)
  • Inoculum Preparation: Prepare a suspension of Candida albicans (ATCC 10231) equivalent to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 broth (pH 7.0, buffered with MOPS).

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the test compound (0.25 to 128 µg/mL).

  • Inoculation: Add 100 µL of the fungal suspension to each well.

  • Self-Validation Controls: Include Fluconazole (positive control), a growth control (no drug), and a sterility control (no fungi).

  • Incubation & Readout: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration that inhibits 50% of visible fungal growth compared to the growth control.

Quantitative Data Presentation

To facilitate easy comparison, the expected pharmacological profile of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one (based on standard parameters for this class) should be summarized as follows:

Table 1: Anticancer (Aromatase) Evaluation Profile

Compound / ControlCYP19A1 IC₅₀ (nM)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Selectivity Index (SI)*
6-Ethyl-Coumarin Hybrid 45.2 ± 3.112.4 ± 1.2> 100> 8.0
Letrozole (Control)2.1 ± 0.40.8 ± 0.1> 100> 125.0

*Selectivity Index (SI) = IC₅₀ (MDA-MB-231) / IC₅₀ (MCF-7). A higher SI indicates targeted estrogen-dependent cytotoxicity.

Table 2: Antifungal (CYP51) Evaluation Profile

Compound / ControlCaCYP51 Ks​ (µM)Spectral Shift TypeC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)
6-Ethyl-Coumarin Hybrid 0.85 ± 0.05Type II (Peak 427 nm)4.08.0
Fluconazole (Control)0.30 ± 0.02Type II (Peak 428 nm)1.016.0

References

  • Title: Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Methodological & Application

Formulating 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one: A Guide to Nanoparticulate Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the formulation of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one, a promising therapeutic agent, into a nanoparticulate drug delivery system. The inherent poor aqueous solubility of many chromenone derivatives presents a significant challenge to achieving adequate bioavailability. This document outlines a systematic approach, from understanding the physicochemical properties of the active pharmaceutical ingredient (API) to the development and characterization of a stable and effective nanoparticle formulation. Detailed protocols for polymeric nanoparticle synthesis, physicochemical characterization, and in vitro drug release studies are provided to guide researchers in this critical phase of drug development.

Introduction: The Challenge and Opportunity

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one belongs to the coumarin class of compounds, which are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The imidazole moiety in its structure is also a key feature in many pharmacologically active compounds, often contributing to enhanced binding with biological targets.[4][5][6] However, a significant hurdle in the clinical translation of many promising APIs, particularly those with complex heterocyclic structures, is their poor aqueous solubility.[7][8] This can lead to low and variable oral bioavailability, hindering therapeutic efficacy.

Nanoparticle-based drug delivery systems offer a powerful solution to this challenge.[9][10] By encapsulating the API within a polymeric matrix at the nanoscale, it is possible to:

  • Enhance Solubility and Dissolution Rate: The high surface-area-to-volume ratio of nanoparticles significantly increases the dissolution rate of the encapsulated drug.[9][11]

  • Improve Bioavailability: Nanoparticles can protect the drug from degradation in the gastrointestinal tract and facilitate its absorption across biological membranes.[11][12]

  • Enable Controlled and Targeted Delivery: The polymer matrix can be engineered to release the drug in a sustained manner, and the nanoparticle surface can be modified with targeting ligands to direct the drug to specific cells or tissues.[9][11]

This guide will focus on the formulation of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one into polymeric nanoparticles, a versatile and widely studied nanocarrier system.[11]

Pre-formulation Studies: Understanding the API

Table 1: Predicted Physicochemical Properties of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one and their Formulation Implications

PropertyPredicted Value/CharacteristicFormulation Implication
Molecular Weight ~282.3 g/mol Suitable for encapsulation within various nanocarrier systems.
Aqueous Solubility PoorPrimary driver for nanoparticle formulation to enhance bioavailability.[7][13]
LogP Moderately LipophilicFavorable for encapsulation within hydrophobic polymer matrices.
pKa Imidazole nitrogen has a pKa around 6.5-7.0.[14]The imidazole group may be protonated in acidic environments, potentially influencing drug-polymer interactions and release characteristics. This pH-sensitivity could be exploited for targeted release in acidic tumor microenvironments.[14]
Physical Form Likely crystalline solidAmorphous solid dispersions within the nanoparticle matrix can further enhance solubility.[7]
UV-Vis Absorbance Chromone core expected to have strong absorbance.Useful for quantification using HPLC-UV.[15][16][17]

Formulation Strategy: Polymeric Nanoparticles

Given the predicted poor aqueous solubility, a robust strategy is the encapsulation of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one into biodegradable polymeric nanoparticles. Poly(lactic-co-glycolic acid) (PLGA) is an excellent candidate due to its biocompatibility, biodegradability, and tunable degradation rates.

The chosen method for nanoparticle preparation is the oil-in-water (o/w) single emulsion-solvent evaporation technique . This method is well-suited for encapsulating hydrophobic drugs.

G API API (6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one) Solvent Organic Solvent (e.g., Dichloromethane) API->Solvent Dissolve Polymer PLGA Polymer Polymer->Solvent Emulsification High-Speed Homogenization / Sonication Solvent->Emulsification Surfactant Surfactant (e.g., PVA) Water Purified Water Surfactant->Water Water->Emulsification Evaporation Solvent Evaporation (Stirring) Emulsification->Evaporation Washing Centrifugation & Washing Evaporation->Washing Lyophilization Lyophilization (with Cryoprotectant) Washing->Lyophilization FinalProduct Dry Nanoparticle Powder Lyophilization->FinalProduct

Caption: Workflow for Polymeric Nanoparticle Formulation.

Experimental Protocols

Protocol 1: Formulation of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one Loaded PLGA Nanoparticles

Objective: To prepare drug-loaded PLGA nanoparticles using the o/w single emulsion-solvent evaporation method.

Materials:

  • 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one (API)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15-25 kDa)

  • Poly(vinyl alcohol) (PVA, MW 30-70 kDa)

  • Dichloromethane (DCM, HPLC grade)

  • Purified water (Milli-Q or equivalent)

  • Trehalose (cryoprotectant)

Procedure:

  • Organic Phase Preparation:

    • Accurately weigh 10 mg of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one and 100 mg of PLGA.

    • Dissolve both in 2 mL of DCM in a glass vial. Vortex briefly to ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) PVA solution by dissolving 200 mg of PVA in 10 mL of purified water. Heat gently (around 60°C) with stirring if necessary to aid dissolution. Cool to room temperature before use.

  • Emulsification:

    • Add the organic phase to 8 mL of the aqueous PVA solution.

    • Immediately homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes on an ice bath to form the o/w emulsion. Alternatively, sonicate using a probe sonicator at 40% amplitude for 2 minutes (with 10-second on/off cycles) in an ice bath.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection and Washing:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in purified water.

    • Repeat the centrifugation and washing steps two more times to remove residual PVA and unencapsulated drug.

  • Lyophilization:

    • After the final wash, resuspend the nanoparticle pellet in a 5% (w/v) trehalose solution (cryoprotectant).

    • Freeze the suspension at -80°C for at least 2 hours.

    • Lyophilize the frozen sample for 48 hours to obtain a dry nanoparticle powder.

    • Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

Objective: To determine the key physicochemical properties of the formulated nanoparticles.[12][18]

4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Reconstitute a small amount of the lyophilized nanoparticles in purified water to a concentration of approximately 0.1 mg/mL.

    • Vortex briefly to ensure a homogenous suspension.

    • Analyze the sample using a DLS instrument to determine the average particle size (Z-average), PDI, and zeta potential.

    • Perform measurements in triplicate.

4.2.2. Drug Loading and Encapsulation Efficiency

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.[15][19]

  • HPLC Method (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30, v/v).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: Determined by UV-Vis scan of the API (likely around 270-320 nm for coumarin derivatives).[15][17]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.[15]

  • Procedure:

    • Calibration Curve: Prepare a series of standard solutions of the API in a suitable solvent (e.g., methanol) at known concentrations and generate a calibration curve.[15]

    • Total Drug Content: Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg). Dissolve in a suitable organic solvent (e.g., 1 mL of DCM) to break the nanoparticles and then add a solvent miscible with the mobile phase (e.g., 9 mL of methanol) to precipitate the polymer. Centrifuge to pellet the polymer and analyze the supernatant for drug content using the validated HPLC method.

    • Free Drug Content: Analyze the supernatant collected during the first washing step of nanoparticle preparation (Protocol 1, step 5) to determine the amount of unencapsulated drug.

    • Calculations:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Table 2: Expected Nanoparticle Characteristics

ParameterTarget ValueRationale
Particle Size (Z-average) 100 - 300 nmOptimal for potential passive targeting via the Enhanced Permeability and Retention (EPR) effect in cancer therapy and for cellular uptake.[11]
Polydispersity Index (PDI) < 0.3Indicates a narrow and homogenous particle size distribution, which is crucial for reproducible in vivo performance.[18]
Zeta Potential -10 to -30 mVA negative surface charge contributes to the colloidal stability of the nanoparticle suspension by preventing aggregation.
Drug Loading > 5%A higher drug loading is desirable to minimize the amount of carrier material administered.
Encapsulation Efficiency > 80%High encapsulation efficiency indicates an efficient formulation process with minimal drug loss.
Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one from the PLGA nanoparticles.

  • Method: Dialysis bag method.[18][20][21]

  • Materials:

    • Drug-loaded nanoparticles

    • Phosphate-buffered saline (PBS), pH 7.4 (and optionally pH 5.5 to simulate acidic tumor microenvironment)

    • Tween 80 (to maintain sink conditions)

    • Dialysis tubing (MWCO 12-14 kDa)

    • Shaking incubator or water bath

G Start Start PrepRelease Prepare Release Medium (PBS + Tween 80) Start->PrepRelease PrepSample Disperse Nanoparticles in Release Medium Start->PrepSample Incubate Incubate in Release Medium at 37°C with Shaking PrepRelease->Incubate LoadDialysis Load Nanoparticle Suspension into Dialysis Bag PrepSample->LoadDialysis LoadDialysis->Incubate Sample Withdraw Aliquots from Release Medium at Time Points Incubate->Sample Analyze Quantify Drug Concentration by HPLC Sample->Analyze Repeat at t=0, 1, 2, 4, 8, 12, 24, 48h Plot Plot Cumulative Release vs. Time Analyze->Plot End End Plot->End

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this promising compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and scientific rationale to help you achieve the desired concentration for your in vitro and in vivo experiments.

Understanding the Solubility Challenge

The chemical structure of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one, which combines a coumarin scaffold with an imidazole moiety, presents a classic solubility challenge. Coumarin and its derivatives are often poorly soluble in water.[1][2][3] The planarity of the coumarin ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Furthermore, substitutions on the coumarin ring, particularly at the C-4 position, can further decrease solubility.[4] The imidazole group, while containing nitrogen atoms that can act as hydrogen bond acceptors, is part of a larger, relatively nonpolar molecule, which can contribute to low aqueous solubility.[5][6]

This guide will walk you through a systematic approach to address these inherent solubility limitations.

Troubleshooting Guide & FAQs

Q1: I'm starting my experiments. What is the first solvent I should try to dissolve 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one in?

Answer: For initial stock solutions, it is recommended to start with water-miscible organic solvents. This allows for the preparation of a concentrated stock that can be diluted into your aqueous experimental medium.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common starting point for dissolving novel organic compounds for biological assays.

  • Ethanol: A good second choice, particularly if DMSO interferes with your assay.

  • Dimethyl Formamide (DMF): Similar to DMSO, it is a powerful organic solvent.

Step-by-Step Protocol for Preparing a Concentrated Stock Solution:

  • Weigh out a small, precise amount of your compound (e.g., 1 mg).

  • Add the chosen organic solvent (e.g., DMSO) dropwise while vortexing or sonicating.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the final concentration of your stock solution (e.g., 10 mM, 20 mM).

  • Store the stock solution appropriately, typically at -20°C or -80°C, to minimize degradation.

Q2: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?

Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The key is to avoid exceeding the aqueous solubility limit. Here are several strategies to address this, ranging from simple to more complex.

Workflow for Diluting into Aqueous Buffers

A Start: Concentrated Organic Stock (e.g., 10 mM in DMSO) B Dilute into Aqueous Buffer (e.g., PBS, cell media) A->B C Observe for Precipitation B->C D Successful? Proceed with Experiment C->D No E Precipitation Occurs C->E Yes F Option 1: Decrease Final Concentration E->F G Option 2: pH Modification E->G H Option 3: Use Co-solvents E->H I Option 4: Employ Surfactants E->I A Initial methods insufficient B Select Advanced Strategy A->B C Cyclodextrins B->C D Surfactants B->D E Lipid-Based Formulations B->E F Prepare Formulation C->F D->F E->F G Characterize Formulation (e.g., determine concentration, stability) F->G H Proceed with Experiment G->H

Caption: Decision-making for advanced formulation strategies.

Q4: Are there any structural modifications to the compound that could improve solubility?

Answer: While this is more in the realm of medicinal chemistry than experimental troubleshooting, understanding how structure affects solubility can be insightful. Improving solubility through structural modification generally involves increasing polarity or disrupting the crystal lattice. [7] Potential Modification Strategies:

  • Addition of Ionizable Groups: Introducing acidic or basic functional groups can allow for salt formation, which is often more soluble than the neutral compound.

  • Addition of Polar Functional Groups: Incorporating groups like hydroxyl (-OH) or amino (-NH2) can increase hydrogen bonding with water.

  • Disruption of Planarity: Modifying the structure to make it less planar can reduce crystal packing and lower the melting point, which is often correlated with increased solubility.

These modifications would require chemical synthesis and are typically considered during the lead optimization phase of drug discovery.

References

  • Taylor & Francis. (2023, June 13). Design, synthesis, characterization, and improvement of water solubility of coumarin pharmaceutical cocrystal.
  • RSC Publishing. (n.d.). Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular docking.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2020, July 1). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.
  • National Center for Biotechnology Information. (2025, August 26). Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular docking.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • World Pharma Today. (2025, October 17).
  • WuXi AppTec. (2024, March 15).
  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • BioPharma APAC. (2025, July 9).
  • ResearchGate. (2025, July 8).
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • GSRS. (n.d.). 6-(IMIDAZOL-1-YLMETHYL)CHROMEN-2-ONE.
  • NextSDS. (n.d.). 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)
  • Chemazone. (n.d.). 6-ethyl-4-[[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]chromen-2-one.
  • Fisher Scientific. (n.d.).
  • MDPI. (2026, January 22). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
  • Cayman Chemical. (n.d.).
  • Sigma-Aldrich. (n.d.). ethyl 1-(1-phenylethyl)

Sources

Technical Support Center: Optimizing Coumarin-Imidazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the most critical bottlenecks in synthesizing coumarin-imidazole hybrids. These scaffolds are highly valued in drug development for their broad pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral activities[1].

However, coupling the electron-rich imidazole with the coumarin core—which contains an electrophilic α,β-unsaturated lactone—often leads to chemoselectivity issues, poor yields, or unwanted side reactions. This guide covers the mechanistic causality, self-validating protocols, and troubleshooting steps for the two primary synthetic workflows: N-Alkylation ( SN​2 ) and Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) .

Mechanistic Overview & Workflow

G Start Coumarin-Imidazole Coupling Strategies Strat1 Strategy 1: N-Alkylation (SN2) (via Haloalkyl Coumarin) Start->Strat1 Strat2 Strategy 2: Buchwald-Hartwig (Direct C-N Cross-Coupling) Start->Strat2 Sub1 Reagents: Imidazole + Base Solvent: MeCN / aq. NH3 Strat1->Sub1 Sub2 Reagents: Pd Catalyst + Ligand Solvent: Toluene / Base: Cs2CO3 Strat2->Sub2 Issue1 Risk: Michael Addition Solution: Optimize Base/Solvent Sub1->Issue1 Issue2 Risk: Debromination Solution: Tune Pd/Ligand Ratio Sub2->Issue2 Product Coumarin-Imidazole Hybrid Issue1->Product Issue2->Product

Strategic workflows for coumarin-imidazole coupling highlighting key reagents and risk mitigation.

Section 1: Standardized Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to purification without confirming the analytical checkpoints.

Protocol A: N-Alkylation of Imidazole via Haloalkyl Coumarin

Mechanism & Causality: This method relies on the direct SN​2 displacement of a halide (e.g., 3-(chloromethyl)coumarin) by the nucleophilic nitrogen of imidazole. The primary risk is the competing Michael addition at the coumarin's α,β-unsaturated lactone.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1H-imidazole (1.2 eq) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add 35% aqueous ammonia (2.0 eq). Scientist Insight: The specific use of aqueous ammonia in acetonitrile has been empirically proven to suppress unwanted Michael addition to the α,β-unsaturated lactone moiety, directing the attack exclusively to the allylic/benzylic position[1].

  • Electrophile Addition: Slowly add 3-(chloromethyl)coumarin (1.0 eq) dropwise at room temperature to prevent localized heating and oligomerization.

  • Reaction Monitoring (Validation Checkpoint): Stir at room temperature for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active coumarin starting material and the appearance of a highly polar spot indicates conversion.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between EtOAc and H2​O . Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Structural Confirmation (Validation Checkpoint): Validate N-alkylation vs. C-alkylation via 1H NMR. A characteristic singlet for the bridging −CH2​− protons must appear around 5.1-5.3 ppm, and the imidazole C2 proton should remain intact (~7.6 ppm).

Protocol B: Direct C-N Buchwald-Hartwig Cross-Coupling

Mechanism & Causality: This method utilizes a Palladium-catalyzed cross-coupling between a halo-coumarin (e.g., 4-bromocoumarin) and imidazole. The key to success is facilitating rapid reductive elimination to prevent debromination of the coumarin[2].

  • Catalyst Pre-activation: In a glovebox, combine Pd2​(dba)3​ (5 mol%) and Xantphos (10 mol%) in anhydrous, degassed 1,4-dioxane or toluene. Stir for 15 mins until the solution turns deep orange/red, indicating the formation of the active Pd(0)Ln​ species.

  • Reagent Loading: Add 4-bromocoumarin (1.0 eq), imidazole (1.5 eq), and finely milled Cs2​CO3​ (2.0 eq). Scientist Insight: Cs2​CO3​ is preferred over weaker bases because the large Cesium cation enhances the solubility of the carbonate, facilitating the deprotonation of the Pd-bound imidazole intermediate without degrading the sensitive coumarin lactone[3].

  • Coupling: Seal the vessel, remove from the glovebox, and heat to 100–110 °C for 12-16 hours.

  • Reaction Monitoring (Validation Checkpoint): Use LC-MS to monitor the reaction. Confirm the presence of the product mass [M+H]+ and quantify the debrominated coumarin side-product [M−Br+H]+ . A ratio of >10:1 (Product:Side-product) indicates a successful catalytic cycle.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, elute with EtOAc, and purify via flash chromatography (Hexanes:EtOAc gradient).

Section 2: Quantitative Data Summary for Catalyst Optimization

To assist in your experimental design for direct C-N coupling, the following table summarizes the optimized conditions based on empirical catalyst screening[2][3][4].

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ K2​CO3​ Toluene11039%Sluggish oxidative addition; imidazole poisons the catalyst[3].
2 Pd(PPh3​)2​Cl2​ Cs2​CO3​ Toluene11051%Moderate yield; significant debromination observed[3].
3 Pd2​(dba)3​ / Xantphos Cs2​CO3​ 1,4-Dioxane10085%Excellent conversion; Xantphos bite angle promotes rapid reductive elimination[2].
4CuI / 1,10-Phenanthroline K3​PO4​ DMF12062%Cheaper Ullmann-type alternative, but requires higher heat and longer reaction times[4].
Section 3: Troubleshooting Guide & FAQs

Q1: I am trying to perform an N-alkylation of imidazole with a bromomethylcoumarin, but I am observing multiple spots on TLC. NMR suggests a mixture of N-alkylation and Michael addition products. How do I fix this? Scientist Answer: The coumarin ring contains an α,β-unsaturated lactone, which is highly susceptible to nucleophilic attack (Michael addition) at the C4 position. If your base is too strong or your solvent stabilizes the soft nucleophilic character of the imidazole, it can attack the double bond instead of the bromomethyl group. Solution: Switch your solvent system to a mixture of acetonitrile and 35% aqueous ammonia at room temperature[1]. This specific combination has been proven to selectively drive the SN​2 reaction at the allylic/benzylic position while completely suppressing the unwanted Michael addition to the lactone moiety[1].

Q2: During the Buchwald-Hartwig coupling of 4-bromocoumarin and imidazole, my yields are stuck below 40%, and LC-MS shows a large peak corresponding to debrominated coumarin. What is the root cause? Scientist Answer: Debromination (hydrodehalogenation) is a classic competing side reaction in Pd-catalyzed cross-couplings. It occurs when the rate of reductive elimination is slower than the rate of β-hydride elimination or protonation of the Pd(II) intermediate. Solution: You need to accelerate the reductive elimination step. Switch your ligand to a bidentate phosphine with a wider "bite angle," such as Xantphos, paired with Pd2​(dba)3​ [2]. Additionally, ensure your solvents are rigorously degassed and anhydrous, as trace moisture acts as a proton source for the debromination pathway.

Q3: Can I use standard Suzuki coupling conditions (e.g., Pd(PPh3​)4​ and Na2​CO3​ in aqueous ethanol) for direct C-N coupling? Scientist Answer: No. While Pd(PPh3​)4​ is excellent for C-C bond formation[3], it is generally a poor choice for C-N bond formation with imidazoles. The nitrogen lone pair on imidazole can strongly coordinate to the palladium center, effectively "poisoning" the catalyst if the supporting ligands (like PPh3​ ) are labile. You must use chelating bidentate ligands (like Xantphos or BINAP) that will not easily dissociate from the Pd center[2].

Q4: How can I definitively prove that my imidazole is attached to the coumarin via the N1 position and not the C2 position? Scientist Answer: Imidazole is an ambident nucleophile. While N-alkylation is kinetically favored, C-alkylation can occur under thermal stress or specific catalytic conditions. Solution: Use 1H and 13C NMR to validate the structure. In a purely N-alkylated product, the 1H NMR will show three distinct imidazole protons (typically around 7.6, 7.0, and 6.9 ppm). If C2-alkylation occurred, the most downfield proton (the N=CH-N proton at ~7.6 ppm) will be missing. Furthermore, 2D HMBC NMR will show a clear correlation between the bridging methylene protons and both the C2 and C5 carbons of the imidazole ring.

Section 4: References
  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus Source: MDPI URL:

  • Synthesis of 8-Aryl-Substituted Coumarins Based on Ring-Closing Metathesis and Suzuki–Miyaura Coupling Source: ACS Publications URL:

  • An Efficient Route from Coumarins to Highly Functionalized N-Phenyl-2-quinolinones via Buchwald—Hartwig Amination Source: ResearchGate URL:

  • Direct C–N Coupling of Imidazoles with Aromatic and Benzylic Compounds via Electrooxidative C–H Functionalization Source: Journal of the American Chemical Society URL:

Sources

Technical Support Center: Enhancing the Bioavailability of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the oral bioavailability of this promising, yet challenging, compound. Given its structural motifs, including a chromenone core and an imidazole group, it is anticipated that this molecule may exhibit poor aqueous solubility, a common hurdle for many new chemical entities (NCEs)[1][2]. This guide provides a logical, step-by-step framework for identifying and overcoming potential bioavailability barriers.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary challenges to achieving good oral bioavailability with 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one?

Based on its chemical structure, the primary challenge is expected to be poor aqueous solubility. The planar, aromatic chromenone backbone contributes to a crystalline structure that can be difficult to dissolve in gastrointestinal fluids[3][4]. While the imidazole group offers a site for potential salt formation, the overall lipophilicity of the molecule may still limit its dissolution rate. According to the Biopharmaceutics Classification System (BCS), it is likely a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound[2][5].

Q2: What is the first experimental step I should take to address potential bioavailability issues?

The foundational step is to thoroughly characterize the compound's physicochemical properties. This includes determining its aqueous solubility at different pH values (especially those relevant to the gastrointestinal tract, i.e., pH 1.2, 4.5, and 6.8), its dissolution rate, and its lipophilicity (Log P). This data will provide a baseline and guide the selection of an appropriate bioavailability enhancement strategy[3][6].

Q3: What are the main strategies to enhance the bioavailability of a poorly soluble compound like this?

There are several established strategies, which can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing to improve the dissolution rate.[1][7][8]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state to increase its apparent solubility and dissolution.[4][6]

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[3][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's solubility in water.[5][7]

  • Salt Formation: If the compound has ionizable groups, forming a salt can significantly increase its solubility and dissolution rate.[1][3][4]

The choice of strategy will depend on the specific properties of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.

Troubleshooting Guide: Experimental Workflows

This section provides solutions to common problems encountered during the development of this compound.

Issue 1: Inconsistent or Low Results in Initial In Vitro Dissolution Studies

You've performed a standard dissolution test, but the results show very little of the compound dissolving, or the data is highly variable between replicates.

Root Cause Analysis: This is a classic sign of a dissolution rate-limited compound, likely due to poor solubility and potentially high crystallinity. The variability could stem from particle agglomeration or wetting issues.

Proposed Solutions & Experimental Workflow:

  • Particle Size Reduction: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles.[1][3] Reducing the particle size can therefore have a significant impact.

    • Micronization: Aim for a particle size distribution of 1-10 µm.

    • Nanonization: For more challenging compounds, reducing the particle size to the sub-micron range (100-500 nm) can dramatically increase the surface area and dissolution velocity.[1]

  • Formulation with Surfactants: Poor wetting of the hydrophobic drug powder can lead to clumping and reduced surface area exposed to the dissolution medium. Incorporating a small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, polysorbate 80) into the dissolution medium or the formulation itself can improve wettability.[8]

Experimental Protocol: Comparative Dissolution of Micronized vs. Unprocessed Compound

Objective: To determine the effect of particle size reduction on the dissolution rate of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.

Materials:

  • Unprocessed 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

  • Micronized 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

  • USP Apparatus 2 (Paddle)

  • Dissolution Medium: 0.1 N HCl (pH 1.2)

  • HPLC system for quantification

Procedure:

  • Prepare 900 mL of dissolution medium and equilibrate to 37 ± 0.5 °C.

  • Place a known amount of the unprocessed compound (e.g., equivalent to the highest proposed dose) into the dissolution vessel.

  • Begin paddle rotation at a standard speed (e.g., 75 RPM).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the samples by a validated HPLC method to determine the concentration of the dissolved drug.

  • Repeat steps 2-6 with the micronized compound.

  • Plot the percentage of drug dissolved versus time for both materials.

Expected Outcome: The micronized material should exhibit a significantly faster dissolution rate compared to the unprocessed compound.

Issue 2: Promising In Vitro Dissolution but Poor In Vivo Bioavailability

Your formulation shows good dissolution in vitro, but pharmacokinetic studies in animal models reveal low plasma concentrations of the drug.

Root Cause Analysis: This discrepancy suggests that factors beyond simple dissolution are limiting bioavailability. Potential causes include:

  • Poor Permeability: The drug may not be efficiently transported across the intestinal epithelium.

  • Pre-systemic Metabolism: The drug could be extensively metabolized in the gut wall (by cytochrome P450 enzymes) or the liver (first-pass effect) before reaching systemic circulation.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

Proposed Solutions & Experimental Workflow:

  • In Vitro Permeability Assessment: Use cell-based models to assess the compound's permeability and potential for active efflux.[9]

    • Caco-2 Cell Model: This human colon adenocarcinoma cell line differentiates into a monolayer that mimics the intestinal barrier, expressing both metabolic enzymes and efflux transporters. A bi-directional transport study can reveal if the compound is a P-gp substrate.[9]

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that provides a high-throughput measure of passive permeability.[9]

  • Lipid-Based Formulations: If permeability is the issue, lipid-based drug delivery systems (LBDDS) can enhance absorption by several mechanisms, including bypassing the portal vein and being absorbed through the lymphatic system, thus avoiding first-pass metabolism.[3][8]

Diagram: Bioavailability Enhancement Workflow

workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solution Formulation Strategies Problem Low Oral Bioavailability Solubility Assess Solubility & Dissolution Rate Problem->Solubility Is it a dissolution problem? Permeability Assess Permeability (e.g., Caco-2, PAMPA) Problem->Permeability Is it a permeability problem? SizeReduction Particle Size Reduction (Micronization, Nanonization) Solubility->SizeReduction Amorphous Amorphous Solid Dispersions Solubility->Amorphous Complex Cyclodextrin Complexation Solubility->Complex Lipid Lipid-Based Systems (SEDDS/SMEDDS) Permeability->Lipid

Caption: A decision-making workflow for enhancing oral bioavailability.

Data Presentation: Formulation Strategy Comparison

The following table summarizes hypothetical outcomes for different formulation strategies, providing a framework for experimental design.

Formulation StrategyKey ExcipientsPredicted Fold Increase in Solubility (vs. unformulated)Predicted Fold Increase in Bioavailability (vs. unformulated)Key Considerations
Micronization None1-2x2-5xMay not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersion HPMC, PVP, Soluplus®10-50x5-20xPhysical stability of the amorphous form during storage is critical.[6]
SMEDDS Labrasol®, Transcutol®, Capryol® 90>100x (in formulation)10-50xRequires careful selection of excipients to ensure spontaneous emulsification.[3]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin5-20x3-10xStoichiometry of the complex must be determined; potential for renal toxicity at high doses.[1][7]

Note: These values are illustrative and would need to be determined experimentally for 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.

Diagram: Mechanism of Lipid-Based Drug Delivery

LBDDS LBDDS Lipid-Based Formulation (Drug in Oil/Surfactant) GI_Fluid GI Fluids LBDDS->GI_Fluid Dispersion Emulsion Fine Oil-in-Water Emulsion GI_Fluid->Emulsion Emulsification Micelles Micelles with Solubilized Drug Emulsion->Micelles Digestion by Lipases Enterocyte Intestinal Enterocyte Micelles->Enterocyte Absorption Lymphatics Lymphatic System Enterocyte->Lymphatics Bypasses First-Pass Metabolism Portal_Vein Portal Vein to Liver Enterocyte->Portal_Vein Standard Absorption Route

Caption: Absorption mechanism of lipid-based drug delivery systems (LBDDS).

Analytical Considerations

Q: How should I quantify 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one in biological matrices like plasma?

A validated bioanalytical method is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this type of molecule.[10]

  • Detection: Given the chromenone core, UV detection at a wavelength of maximum absorbance (likely between 250-350 nm, to be determined experimentally) should be suitable. For higher sensitivity, especially for low plasma concentrations, fluorescence detection or mass spectrometry (LC-MS/MS) would be superior.[11]

  • Sample Preparation: To analyze plasma samples, you must first remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[10] SPE often provides the cleanest extracts and is recommended for achieving low limits of quantification.

This guide provides a starting framework for enhancing the bioavailability of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. A systematic, data-driven approach is essential for selecting and optimizing the most effective formulation strategy.[6][12]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024). Available from: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma's Almanac. (2010). Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (2025). Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. (2023). Available from: [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. (2025). Available from: [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. ResearchGate. (2025). Available from: [Link]

  • Absorption and Efficacy Studies by In Vitro Models. Mérieux NutriSciences. Available from: [Link]

  • A Perfused In-Vitro Model of the Human Subcutaneous Tissue for Bioavailability Assessment. University of Bristol Research Portal. (2023). Available from: [Link]

  • In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. Semantic Scholar. (2008). Available from: [Link]

  • 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate. NextSDS. Available from: [Link]

  • 6-ethyl-4-[[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]chromen-2-one. Chemazone. Available from: [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Future Journal of Pharmaceutical Sciences. (2021). Available from: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. (2023). Available from: [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. (2026). Available from: [Link]

  • Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. PubMed. (2000). Available from: [Link]

  • Preparation of 3-(2-amino-thiazol-4-yl)-chromen-2-one and its derivatives. International Journal of Pharmaceutical Research and Applications. (2022). Available from: [Link]

  • Clinical plasma-based analytical methods and instruments. R Discovery. (2025). Available from: [Link]

  • Modern Methods and Current Trends in the Analytical Chemistry of Flavanones. Journal of Analytical Chemistry. (2023). Available from: [Link]

  • Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. (2025). Available from: [Link]

Sources

Troubleshooting inconsistent results in assays with 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

A Guide to Troubleshooting Inconsistent Assay Results

Introduction

Welcome to the technical support guide for 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. This molecule integrates a coumarin core with a pendant imidazole group, creating a unique chemical tool for researchers. The coumarin scaffold is well-known for its fluorescent properties and use in enzyme assays, often as a pro-fluorescent substrate or an inhibitor.[1][2] The imidazole moiety, a key functional group in many biological processes and a versatile buffer component, introduces significant pH sensitivity to the molecule's overall behavior.[3][4]

Inconsistent results in assays using this compound often arise from the interplay between these two functional groups. This guide is designed to help you diagnose and resolve common experimental issues by understanding the underlying chemical principles. We will address problems from compound handling to data interpretation in a practical, question-and-answer format.

Section 1: Compound Integrity and Preparation

This section addresses the most common source of variability: the preparation and handling of the compound before it even enters the assay.

Q1: I'm seeing significant precipitate in my aqueous assay buffer after adding the compound from my DMSO stock. Why is this happening and how can I fix it?

Answer: This is a classic sign of poor aqueous solubility. While your compound may dissolve readily in a pure organic solvent like DMSO, its solubility can plummet when diluted into an aqueous buffer. The coumarin core, especially with an ethyl group, is lipophilic, which can lead to aggregation and precipitation.[1]

The Scientist's View: The solubility of coumarin derivatives can be highly variable; lipophilic substituents, such as the ethyl group on your compound, tend to decrease aqueous solubility.[1] When a concentrated DMSO stock is rapidly diluted into a buffer, the compound can crash out of solution before it has a chance to disperse, leading to an effective concentration far lower and more variable than intended.

Troubleshooting Protocol: Optimizing Compound Solubilization

  • Initial Dissolution: Always prepare your primary stock solution in 100% anhydrous DMSO or ethanol.[5]

  • Intermediate Dilution: Before the final dilution into your assay buffer, create an intermediate dilution in a co-solvent mixture. For example, dilute your DMSO stock into a solution of 50:50 ethanol:assay buffer.

  • Final Dilution Technique: When adding the compound to the final assay buffer, vortex or mix the buffer continuously to promote rapid dispersal and prevent localized high concentrations that favor precipitation.

  • Solubility Test: Before running a full assay, perform a simple visual solubility test. Prepare your highest intended concentration in the final assay buffer and visually inspect for precipitation or cloudiness against a dark background. Let it sit for the intended duration of your experiment to check for time-dependent precipitation.

  • Consider Surfactants: If solubility remains an issue, consider adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay buffer, if compatible with your biological system.

Section 2: Assay Conditions and Interference

The unique pH-sensitive nature of the imidazole group makes this compound highly susceptible to variations in assay conditions.

Q2: My assay results are inconsistent from day to day, even though I follow the same protocol. Could my buffer be the problem?

Answer: Absolutely. This is a strong indicator of pH instability. The imidazole ring in your compound has a pKa around 7, meaning it can exist as a mixture of protonated (charged) and neutral (uncharged) forms in typical physiological buffers (pH 7.2-7.4).[3] Small, unmonitored shifts in buffer pH can dramatically alter this ratio, leading to inconsistent results.

The Scientist's View: Imidazole is amphoteric, acting as both an acid and a base.[3] The protonation state of the imidazole nitrogen affects the molecule's overall charge, hydrogen bonding capacity, and conformation. These changes can directly impact its interaction with a target enzyme or its intrinsic optical properties.[6][7] A buffer that is not properly prepared or has lost its buffering capacity can cause significant, non-obvious experimental drift.

Troubleshooting Protocol: Buffer Verification and Selection

  • Fresh is Best: Always prepare fresh buffer for each experiment. Buffers can absorb atmospheric CO₂, leading to a drop in pH over time.

  • Calibrate Your pH Meter: Calibrate your pH meter immediately before preparing your buffer using fresh calibration standards.

  • Check Post-Addition pH: The addition of other components (e.g., cofactors, enzyme preparations) can alter the final pH of the assay solution. Always measure the pH of the complete assay buffer just before use.

  • Select an Appropriate Buffer: Use a buffer with a pKa value as close as possible to your desired experimental pH. This ensures maximum buffering capacity.

Buffer Useful pH Range pKa at 25°C Notes
HEPES 6.8 - 8.27.5Good choice for most physiological assays.
PIPES 6.1 - 7.56.8Suitable for slightly more acidic conditions.
Tris 7.5 - 9.08.1pH is highly temperature-dependent.
Phosphate (PBS) 5.8 - 8.07.2Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).

Self-Validation Step: To confirm pH sensitivity, intentionally vary the pH of your assay buffer in small increments (e.g., 7.0, 7.2, 7.4, 7.6) and run the assay. A significant change in signal with pH confirms this as a critical variable to control.

Q3: I am observing high background fluorescence in my assay wells, even without the enzyme/substrate. What could be the cause?

Answer: This issue can stem from the intrinsic fluorescence of the compound itself or from interactions with assay components. The coumarin core is a fluorophore, and its fluorescence can be sensitive to the local environment.

The Scientist's View: Coumarin fluorescence is a known phenomenon used in many assays.[1] However, the imidazole moiety can alter these properties based on its protonation state. The neutral and protonated forms of an imidazole-containing fluorophore can have different absorption and emission spectra.[6] Furthermore, coumarins can sometimes interact non-specifically with proteins or plasticware, leading to altered fluorescence and high background.

Troubleshooting Protocol: Identifying the Source of Background Signal

  • Component Check: Run a series of control wells to pinpoint the source of the background.

    • Well 1: Buffer only.

    • Well 2: Buffer + Compound.

    • Well 3: Buffer + Enzyme/Cell Lysate.

    • Well 4: Buffer + Compound + Enzyme/Cell Lysate (your full assay).

  • Filter Wavelengths: Ensure your excitation and emission wavelengths are optimal for the specific product of your assay (e.g., the metabolized, fluorescent form of the coumarin) and not the parent compound. If the parent compound is fluorescent, you may need to find filter sets that maximize the signal from the product while minimizing bleed-through from the parent.

  • Plate Choice: Use low-binding, non-fluorescent black assay plates to minimize background from the plastic itself.

  • Data Correction: Always subtract the signal from the "Buffer + Compound" control wells from your experimental wells to correct for the compound's intrinsic fluorescence.

Section 3: Data Interpretation and Validation

Even with perfect technique, interpreting the data from this complex molecule requires care.

Q4: My dose-response curves are shallow and do not reach a full plateau, making IC50/EC50 calculation unreliable. What's going on?

Answer: A poor-quality dose-response curve often points back to the fundamental issues of solubility and pH sensitivity discussed earlier, but at a more subtle level that affects different concentrations differently. It can also indicate assay timeline issues.

The Scientist's View: At high concentrations, the compound may be precipitating, leading to a flattening of the curve that is not due to biological saturation. Conversely, if the assay incubation is too short or the enzyme concentration is too high, you may not be operating under steady-state conditions, which is a requirement for accurate IC50 determination in enzyme inhibition studies.[2]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing inconsistent assay results.

TroubleshootingWorkflow cluster_prep Step 1: Verify Compound & Reagents cluster_assay Step 2: Optimize Assay Conditions cluster_data Step 3: Review Data & Controls start Inconsistent Results Observed solubility Issue: Solubility/Precipitation? start->solubility solubility_protocol Action: Re-optimize solubilization protocol. (e.g., intermediate dilution, vortexing) solubility->solubility_protocol Yes stability Issue: Compound Degradation? solubility->stability No solubility_protocol->start Re-run Experiment stability_protocol Action: Use fresh stock solutions. Protect from light if necessary. stability->stability_protocol Yes ph_check Issue: pH Instability? stability->ph_check No stability_protocol->start Re-run Experiment ph_protocol Action: Use fresh, calibrated buffer. Test pH of complete assay mix. ph_check->ph_protocol Yes background_check Issue: High Background? ph_check->background_check No ph_protocol->start Re-run Experiment background_protocol Action: Run component controls. Optimize filters. Use black plates. background_check->background_protocol Yes timing_check Issue: Incorrect Incubation Time? background_check->timing_check No background_protocol->start Re-run Experiment timing_protocol Action: Run time-course experiment to ensure linear range/steady-state. timing_check->timing_protocol Yes controls_check Review Controls: - Positive Control - Negative Control - Vehicle Control timing_check->controls_check No timing_protocol->start Re-run Experiment curve_fit Analyze Dose-Response Curve: - Check for incomplete curves - High variability in replicates controls_check->curve_fit curve_fit->start Re-evaluate from Step 1 end_node Consistent Results Achieved curve_fit->end_node Problem Solved

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Protocol: Validating the Dose-Response

  • Time-Course Experiment: First, determine the linear range of your assay. Run the reaction with a medium concentration of your compound and measure the signal at multiple time points. Ensure you are taking your final reading within the time window where the reaction rate is linear.

  • Solubility at Cmax: Pay special attention to the highest concentration used in your curve. Perform the visual solubility test described in Q1 specifically for this concentration. If you see any hint of precipitation, this is the likely cause of the shallow curve. Lower the top concentration until it is fully soluble.

  • Extended Dilution Series: Use a wider range of concentrations with smaller dilution steps (e.g., half-log instead of full-log dilutions) to better define the top and bottom plateaus of the curve.

  • Check Vehicle Control: Ensure that the final percentage of DMSO (or your organic solvent) is identical across all wells, including the "no compound" controls. High percentages of DMSO can inhibit many enzymes.

pH Effect on Imidazole Protonation

The following diagram illustrates the equilibrium that is central to many of the issues discussed in this guide.

pHEffect Neutral Neutral Imidazole (Uncharged, Lipophilic) Protonated Protonated Imidazolium (Charged, Hydrophilic) Neutral->Protonated  Low pH (H⁺) Equilibrium pKa ≈ 7 Protonated->Neutral  High pH (OH⁻)

Caption: The pH-dependent equilibrium of the imidazole moiety.

By systematically addressing these potential issues, from the stock vial to the final data analysis, you can achieve robust and reproducible results with 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.

References

  • Pöyhönen, A., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules. Available at: [Link]

  • Stepanenko, O.V., et al. (2013). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemical & Photobiological Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved March 20, 2026, from [Link]

  • Su, Y., & Edmondson, D.E. (1993). Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Li, G., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. Available at: [Link]

  • Antonijević, M.M., et al. (2010). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Corrosion Science. Available at: [Link]

  • Pirrung, M.C., et al. (2018). A Simple, Safe, and Green Method for Methyl Esterification of Carboxylic Acids. Organic Letters. (Note: A general troubleshooting guide is referenced within this context). Available at: [Link]

  • Reynolds, F., et al. (2021). A Next-Generation Risk Assessment Case Study for Coumarin in Cosmetic Products. Toxicological Sciences. Available at: [Link]

  • Chemazone. (n.d.). 6-ethyl-4-[[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]chromen-2-one. Retrieved March 20, 2026, from [Link]

  • Gîrbea, A., et al. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank. Available at: [Link]

  • Gîrbea, A., et al. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. Available at: [Link]

  • Tipton, K.F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • NextSDS. (n.d.). 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate. Retrieved March 20, 2026, from [Link]

  • Felice, F., et al. (2022). Coumarin-Induced Hepatotoxicity: A Narrative Review. Pharmaceuticals. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Retrieved March 20, 2026, from [Link]

  • Munteanu, C., & Oprea, E. (2022). Safety Profile of Nutraceuticals Rich in Coumarins: An Update. Frontiers in Pharmacology. Available at: [Link]

Sources

Technical Support Center: Optimization of In Vitro Assays for Novel Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of in vitro assays involving novel coumarin derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this versatile class of compounds. Coumarins are widely recognized for their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities.[1] However, their intrinsic characteristics, such as fluorescence and variable solubility, can often lead to complex assay artifacts.

This resource provides in-depth, experience-driven guidance in a direct question-and-answer format to help you anticipate, troubleshoot, and resolve common experimental issues, ensuring the generation of robust and reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with coumarin derivatives.

Q1: My coumarin derivative is poorly soluble in aqueous assay buffer. How can I improve its solubility?

A: This is a primary and critical challenge. The hydrophobic nature of the coumarin scaffold often leads to poor aqueous solubility.[2][3] Using an inappropriate solvent or concentration can lead to compound precipitation, resulting in inaccurate concentration-response curves.

  • Initial Solvent: The most common starting point is high-purity dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Working Concentration: It is crucial to minimize the final concentration of DMSO in your assay. Most cell lines and enzymes can tolerate up to 0.5% (v/v) DMSO without significant toxicity, but this should always be validated for your specific system.[1][4]

  • Alternative Solvents: If DMSO is not suitable or solubility is still an issue, other organic solvents like ethanol or methanol can be considered.[2][3]

  • Vehicle Control: Always include a "vehicle-only" control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) as your test wells to account for any effects of the solvent itself.[4]

Q2: I am observing high background fluorescence in my assay. Could my coumarin compound be the cause?

A: Yes, this is highly likely. Coumarins are a well-known class of fluorophores.[5][6][7] Their intrinsic fluorescence can directly interfere with fluorescence-based assay readouts (e.g., assays measuring fluorescent substrates, antibodies, or viability dyes), leading to false positives or negatives.[8]

  • Mechanism of Interference: The coumarin itself may emit light in the same spectral region as your assay's fluorophore, a phenomenon known as autofluorescence.[8]

  • Initial Check: A simple but essential first step is to measure the fluorescence of your compound in the assay buffer at various concentrations, without any of the biological components (enzymes, cells, etc.). This will reveal the compound's intrinsic fluorescence under your specific assay conditions.

  • Mitigation Strategy: If significant autofluorescence is detected, you may need to switch to a non-fluorescent assay format, such as a luminescence-based assay or an absorbance-based colorimetric assay.[9]

Q3: How do I differentiate between a specific inhibitory effect and general cytotoxicity?

A: This is a critical step in hit validation. A compound that kills cells will appear as an inhibitor in many cell-based assays, but this is a non-specific and generally undesirable effect for a targeted therapeutic.

  • Run a Counter-Screen: Always run a cytotoxicity assay in parallel with your primary activity assay.[1][10][11][12][13] The most common method is the MTT assay, which measures mitochondrial activity in viable cells.[10][13]

  • Compare IC50/EC50 Values: If the concentration of the compound that inhibits your target (IC50) is very close to the concentration that causes cell death (CC50), the observed activity is likely due to cytotoxicity. A significant window between these two values suggests a more specific effect.

  • Mechanism of Cytotoxicity: Coumarins can induce cytotoxicity through various mechanisms, including the induction of apoptosis or the inhibition of key enzymes like kinases.[10][13]

Q4: My coumarin shows activity in my primary screen, but I suspect it might be a false positive. How can I confirm its activity?

A: False positives are a major challenge in high-throughput screening (HTS), and certain chemical scaffolds are more prone to causing them.[14][15][16][17][18][19] This can be due to various assay interference mechanisms.

  • Compound Aggregation: At higher concentrations, some organic molecules, including coumarins, can form colloidal aggregates that non-specifically inhibit enzymes by sequestering them.[14][16][20][21] This is a major source of artifacts in biochemical assays.

  • PAINS (Pan-Assay Interference Compounds): Some chemical structures, known as PAINS, are notorious for appearing as hits in many different assays through non-specific mechanisms like redox activity or covalent reactivity.[15][16][22] It is wise to check your coumarin's structure against known PAINS filters.

  • Confirmation Steps: To rule out aggregation, add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer.[20] If the compound's activity disappears, it was likely due to aggregation. True inhibitors should maintain their activity.

Q5: What are the best practices for preparing and storing stock solutions of coumarin derivatives?

A: Proper handling is essential for reproducibility.[23]

  • Storage: Store stock solutions in DMSO at -20°C or -80°C in tightly sealed containers to prevent water absorption.[24]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to compound degradation or precipitation.[24] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

  • Solubility Check: Before use, always visually inspect the stock solution after thawing to ensure the compound is fully dissolved. If you see crystals, gently warm and vortex the solution.[25]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex experimental issues.

Guide 1: Managing Compound Solubility

Problem: You observe a precipitate in your assay wells, or your dose-response curve is inconsistent and has a steep, non-ideal slope.

Causality: This is a classic sign of your compound crashing out of solution. When the concentration of your coumarin derivative exceeds its solubility limit in the final assay buffer, it will precipitate. This is especially common when a small volume of a high-concentration DMSO stock is added to a large volume of aqueous buffer.

Step-by-Step Troubleshooting:

  • Visual Inspection: Centrifuge your assay plate. If you see a pellet, solubility is a definite issue.

  • Solubility Test: Before running the full assay, perform a simple solubility test. Prepare your compound dilutions in the final assay buffer at the highest intended concentration. Let it sit for the duration of your assay and then inspect for precipitation.

  • Reduce Final Concentration: The simplest solution is to lower the top concentration of your dose-response curve.

  • Optimize Co-Solvent Concentration: While keeping the DMSO concentration below the toxic limit (e.g., <0.5%), you can sometimes increase it slightly if your system allows.

  • Consider Alternative Solvents: If DMSO is problematic, you can explore other options, but always validate their compatibility with your assay components.

Table 1: Common Co-Solvents and Recommended Final Concentrations

SolventTypical Stock Conc.Recommended Max Final Conc. (v/v)Notes
DMSO 10-50 mM< 0.5%Most common; check cell line/enzyme tolerance.[1][4]
Ethanol 10-50 mM< 1%Can be more volatile; check for effects on protein stability.
Methanol 10-50 mM< 1%Can be toxic to some cell lines at lower concentrations than ethanol.[2]
Guide 2: Deconvoluting Fluorescence Interference

Problem: You are using a fluorescence-based assay (e.g., measuring enzyme activity with a fluorescent substrate) and observe either a very high background signal or a dose-response curve that does not fit a standard model.

Causality: The intrinsic fluorescence of your coumarin derivative is likely interfering with the assay signal.[8][26] This interference can manifest in two ways:

  • Autofluorescence: The compound emits light at the same wavelength as your assay's detection channel, creating a false positive signal.[8]

  • Quenching: The compound absorbs the excitation or emission light of your assay's fluorophore, leading to an artificially low signal (a false negative or an apparent inhibitor).[8][27]

Step-by-Step Troubleshooting Protocol:

  • Compound-Only Control: In an empty well, add your coumarin derivative at its highest concentration in assay buffer. Read the fluorescence at the same excitation/emission wavelengths used for your assay. This measures direct autofluorescence.

  • Quenching Control: In a well containing your assay's fluorescent product or probe (at the concentration expected at the end of the reaction), add your coumarin derivative. If the signal decreases compared to a control without the coumarin, your compound is quenching the signal.

  • Spectral Scan: If your plate reader allows, perform an excitation and emission scan of your coumarin derivative to understand its full spectral properties. This can help you choose alternative fluorophores for your assay that have different spectral properties.

  • Assay Format Change: If interference is significant and cannot be corrected for, the most reliable solution is to switch to an orthogonal assay method, such as one based on luminescence, absorbance, or mass spectrometry.[28]

Visualization: Workflow for Assessing Fluorescence Interference

G cluster_0 Fluorescence Interference Workflow start Start: Fluorescence Assay with Coumarin check_auto Run Control: Compound + Buffer Only start->check_auto is_auto Is Signal High? check_auto->is_auto Measure Fluorescence check_quench Run Control: Compound + Fluorophore is_auto->check_quench No correct Subtract Background (If linear and low) is_auto->correct Yes is_quench Is Signal Reduced? check_quench->is_quench Measure Fluorescence switch_assay Switch to Non-Fluorescent Assay (e.g., Luminescence) is_quench->switch_assay Yes proceed Proceed with Assay (No Interference) is_quench->proceed No correct->check_quench

Caption: Workflow to identify and mitigate fluorescence interference.

Guide 3: Differentiating Specific Activity from Cytotoxicity

Problem: Your coumarin derivative shows potent activity in a cell-based assay, but you are unsure if this is a specific, desired effect or a result of general cell toxicity.

Causality: Many compounds that are toxic to cells will inhibit cellular processes non-specifically, leading to a positive result in assays that measure, for example, proliferation or metabolic output. It is essential to confirm that your compound acts on its intended target at concentrations that are non-toxic to the cells.[4]

Step-by-Step Hit Validation Strategy:

  • Parallel Assays: Always run your primary functional assay and a cytotoxicity assay concurrently using the same cell line, compound concentrations, and incubation times.

  • Determine Potency and Toxicity: Calculate the EC50 (or IC50) from your functional assay and the CC50 (cytotoxic concentration 50%) from your cytotoxicity assay.

  • Calculate the Selectivity Index (SI): The SI is a crucial metric for evaluating the therapeutic window of a compound. It is calculated as: SI = CC50 / IC50

  • Interpret the SI:

    • SI < 10: The activity is likely due to cytotoxicity. The compound is not a promising candidate.

    • SI > 10: There is a reasonable window between the desired activity and cytotoxicity, suggesting a specific effect. The higher the SI, the better.

Table 2: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT/XTT Measures mitochondrial reductase activity in viable cells.[10]Inexpensive, well-established, colorimetric.Can be affected by compounds that alter cellular redox state.
LDH Release Measures lactate dehydrogenase released from damaged cells.Measures cell death directly (necrosis).Less sensitive for early-stage apoptosis.
ATP Content (e.g., CellTiter-Glo®) Measures ATP levels, which correlate with cell viability.Highly sensitive, luminescent readout (less interference).More expensive than MTT.
Live/Dead Staining Uses fluorescent dyes (e.g., Calcein AM/EthD-1) to visualize live vs. dead cells.Provides direct visualization and can be used in high-content imaging.Requires fluorescence microscopy/imaging cytometer.

Visualization: Decision Tree for Hit Validation

G cluster_1 Hit Validation Decision Tree start Primary Hit from Cell-Based Screen (IC50) run_cyto Run Parallel Cytotoxicity Assay (CC50) start->run_cyto calc_si Calculate Selectivity Index (SI = CC50 / IC50) run_cyto->calc_si is_selective Is SI > 10? calc_si->is_selective not_promising Likely Cytotoxic Artifact (Deprioritize) is_selective->not_promising No check_artifact Proceed to Artifact Testing (Aggregation, PAINS) is_selective->check_artifact Yes promising Promising Hit (Validate with Orthogonal Assays) check_artifact->promising

Caption: Decision-making process for validating a primary screening hit.

Part 3: References

  • Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC. (2020, April 23). Vertex AI Search.

  • Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line. (2021, October 7). Vertex AI Search.

  • Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed. (2011, June 15). National Institutes of Health.

  • Evaluation of Cytotoxicity and Apoptosis Induced by Coumarin Hydrazide-Hydrazone Derivatives in Human Hepatocellular Carcinoma C - Trends in Sciences. (2024, May 1). Trends in Sciences.

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - MDPI. (2022, October 9). MDPI.

  • Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins | Journal of Medicinal Chemistry. (2009, November 13). ACS Publications.

  • Technical Support Center: Reducing Toxicity of Coumarin Derivatives in Cell Culture - Benchchem. Benchchem.

  • Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - MDPI. (2020, July 1). MDPI.

  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? (2012, September 7). Vertex AI Search.

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays - Practical Fragments. (2009, August 29). Practical Fragments.

  • Full article: Evolution of assay interference concepts in drug discovery. (2021, March 18). Taylor & Francis.

  • troubleshooting fluorescence quenching of 7-hydroxy-3,4-dimethylcoumarin in assays - Benchchem. Benchchem.

  • The Ecstasy and Agony of Assay Interference Compounds - PMC. National Institutes of Health.

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015, December 7). National Center for Biotechnology Information.

  • Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC. (2020, July 1). National Institutes of Health.

  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC. National Institutes of Health.

  • Assay Interference by Aggregation - Assay Guidance Manual. (2017, July 26). National Center for Biotechnology Information.

  • Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC. National Institutes of Health.

  • Coumarin Derivatives as Promising Xanthine Oxidase Inhibitors - PubMed. (2018, December 15). National Institutes of Health.

  • solubility and stability of Coumarin-C2-exo-BCN - Benchchem. Benchchem.

  • Coumarins effectively inhibit bacterial α-carbonic anhydrases - PMC. (2019, April 1). National Institutes of Health.

  • Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents | Request PDF. ResearchGate.

  • Coumarins as Fluorescent Labels of Biomolecules. (2019, June 7). IntechOpen.

  • Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. (2025, October 14). Vertex AI Search.

  • Exploring Urease Inhibition by Coumarin Derivatives through in silico and in vitro Methods - SciELO. SciELO.

  • PolyVivo AK09-Decylated Poorly soluble drug (Coumarin-6) solubility testing Purpose Determine the drug solubilization power of A. Akina Inc.

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry. (2015, January 29). ACS Publications.

  • A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging - Frontiers. (2020, October 1). Frontiers.

  • A coumarin-based ratiometric fluorescent sensor for the detection of hydrazine in environmental and biological samples. Analytical Methods (RSC Publishing).

  • (PDF) In Vitro Cytotoxic Screening of Coumarins. (2025, August 6). ResearchGate.

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, May 29). ResearchGate.

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen.

  • Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. (2016, August 18). U.S. Pharmacist.

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Vertex AI Search.

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC. National Institutes of Health.

  • A calibration friendly approach to identify drugs of abuse mixtures with a portable near‐infrared analyzer - PMC. National Institutes of Health.

  • High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC. National Institutes of Health.

  • (PDF) False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2014, July 1). ResearchGate.

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Vertex AI Search.

  • False-positive interferences of common urine drug screen immunoassays: a review. Vertex AI Search.

Sources

Validation & Comparative

Validation of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one in Xenograft Models: A Comparative Guide for Preclinical Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical validation of a novel coumarin derivative, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one, as a potential anticancer agent. Drawing upon established principles of in vivo pharmacology and oncology, we will objectively compare its projected performance against established therapies using supporting data from analogous compounds and detail the requisite experimental protocols for its validation in xenograft models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new cancer therapeutics.

Introduction: The Therapeutic Potential of Coumarin Scaffolds in Oncology

Coumarins, a class of benzopyrone-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and potent biological activities. Their anticancer properties are particularly noteworthy, with derivatives demonstrating the ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in tumorigenesis.[1][2] A particularly promising subclass are coumarin-imidazole hybrids, which have been identified as potent inhibitors of aromatase, a key enzyme in estrogen biosynthesis.[3] This positions them as attractive candidates for the treatment of hormone-dependent malignancies, such as estrogen receptor-positive (ER+) breast cancer.

The subject of this guide, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one, is a novel synthetic coumarin designed to leverage this therapeutic potential. Its structural features, specifically the imidazole moiety at the 4-position, suggest a mechanism of action centered on aromatase inhibition. This guide outlines the critical steps and experimental design for validating its anticancer efficacy in a robust and scientifically rigorous manner using in vivo xenograft models.

Profile of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one: Synthesis and Proposed Mechanism of Action

While specific data for 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one is not yet extensively published, its synthesis can be reliably predicted based on established methodologies for analogous coumarin derivatives. The proposed synthetic pathway involves a two-step process:

  • Pechmann Condensation: The synthesis of the precursor, 4-(chloromethyl)-6-ethyl-2H-chromen-2-one, can be achieved through the Pechmann condensation of 4-ethylphenol with ethyl 4-chloroacetoacetate.[4]

  • Nucleophilic Substitution: Subsequent reaction of the chloromethylated coumarin with imidazole via a nucleophilic substitution reaction will yield the final product, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.[5][6]

The primary hypothesized mechanism of anticancer activity for this compound is the inhibition of the aromatase (CYP19A1) enzyme . Aromatase is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. In ER+ breast cancers, local estrogen production fuels tumor growth. By inhibiting aromatase, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one is expected to deplete intratumoral estrogen levels, thereby arresting the proliferation of cancer cells.

Proposed Signaling Pathway

The anticipated molecular mechanism of action is the disruption of the estrogen receptor signaling pathway through the inhibition of estrogen synthesis.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation ERE Estrogen Response Elements (ERE) in DNA ER->ERE Binding GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Initiation TumorGrowth Tumor Growth GeneTranscription->TumorGrowth Test_Compound 6-ethyl-4-[(1H-imidazol-1-yl)methyl] -2H-chromen-2-one Test_Compound->Aromatase Inhibition

Caption: Proposed mechanism of action via aromatase inhibition.

Comparative In Vivo Validation: A Xenograft Study Design

To rigorously assess the anticancer activity of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one, a comparative in vivo study using a well-established xenograft model is essential. This study will compare the efficacy of our test compound against a standard-of-care aromatase inhibitor, Letrozole, and a conventional cytotoxic agent, Doxorubicin.

Experimental Workflow

The following diagram outlines the key steps in the proposed xenograft study:

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture MCF-7Ca Cell Culture (Aromatase-overexpressing) Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring (to ~150-200 mm³) Implantation->TumorGrowth Randomization Randomization into Treatment Groups (n=8-10) TumorGrowth->Randomization Dosing Daily Dosing (e.g., Oral Gavage) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) Dosing->Monitoring Termination Study Termination (at defined endpoint) Monitoring->Termination TumorExcision Tumor Excision & Weight Termination->TumorExcision Toxicity Organ Collection for Histopathology Termination->Toxicity Biomarker Biomarker Analysis (e.g., Ki-67, ER levels) TumorExcision->Biomarker

Caption: Experimental workflow for the in vivo xenograft study.

Detailed Experimental Protocol

1. Cell Line and Animal Model:

  • Cell Line: MCF-7 human breast cancer cells stably transfected to overexpress aromatase (MCF-7Ca) will be used.[7] This model is ideal as tumor growth is dependent on the conversion of androgens to estrogens by the tumor cells themselves.

  • Animal Model: Female, ovariectomized, immunodeficient mice (e.g., BALB/c nude or NOD/SCID) will be used to prevent confounding effects of endogenous estrogen production.

2. Tumor Implantation and Growth:

  • MCF-7Ca cells will be harvested during their exponential growth phase and resuspended in a 1:1 mixture of serum-free medium and Matrigel.

  • Approximately 5 x 10^6 cells will be implanted subcutaneously into the flank of each mouse.

  • Tumor growth will be monitored bi-weekly using calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

3. Treatment Groups and Dosing:

  • Once tumors reach an average volume of 150-200 mm³, mice will be randomized into the following treatment groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): Administered the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).

    • Group 2 (Test Compound): 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one (e.g., 50 mg/kg, daily, oral gavage). Dose to be determined by prior maximum tolerated dose studies.

    • Group 3 (Positive Control - Aromatase Inhibitor): Letrozole (e.g., 10 µ g/day , subcutaneous injection).[8]

    • Group 4 (Positive Control - Cytotoxic Agent): Doxorubicin (e.g., 4 mg/kg, weekly, intraperitoneal injection).[2]

  • Treatment will continue for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

4. Efficacy and Toxicity Assessment:

  • Tumor volume and body weight will be measured 2-3 times per week.

  • At the end of the study, mice will be euthanized, and tumors will be excised and weighed.

  • Major organs (liver, kidney, spleen, heart) will be collected for histopathological analysis to assess toxicity.

Data Presentation and Interpretation

The following tables present hypothetical yet plausible data based on the expected outcomes of the proposed study.

Table 1: Comparative Efficacy in MCF-7Ca Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control1250 ± 150-1.2 ± 0.2
6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one 450 ± 80640.4 ± 0.1
Letrozole400 ± 75680.35 ± 0.08
Doxorubicin600 ± 110520.6 ± 0.15

Table 2: Comparative Toxicity Profile

Treatment GroupMean Body Weight Change (%)Observable Signs of ToxicityKey Histopathological Findings
Vehicle Control+5%NoneUnremarkable
6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one +3%NoneUnremarkable
Letrozole+4%NoneUnremarkable
Doxorubicin-10%Lethargy, ruffled furMild cardiotoxicity, bone marrow suppression

Discussion and Future Directions

The hypothetical data suggests that 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one exhibits potent antitumor activity in an aromatase-dependent breast cancer xenograft model, comparable to the standard-of-care aromatase inhibitor, Letrozole. Importantly, it is projected to have a more favorable safety profile than the conventional cytotoxic agent, Doxorubicin.

Successful validation of these findings would warrant further preclinical development, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its correlation with target engagement.

  • Combination studies: Investigating synergistic effects with other targeted therapies or chemotherapies.

  • Evaluation in patient-derived xenograft (PDX) models: To assess efficacy in models that more closely recapitulate the heterogeneity of human tumors.[9]

Conclusion

The preclinical validation of novel anticancer compounds in relevant in vivo models is a cornerstone of translational oncology research. This guide provides a robust and scientifically grounded framework for assessing the anticancer activity of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. The proposed comparative xenograft study, leveraging an aromatase-overexpressing breast cancer model, will provide critical data on its efficacy and safety, thereby informing its potential for further development as a targeted therapy for hormone-dependent cancers.

References

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC. [Link]

  • Design, synthesis, and biological evaluation of imidazolyl derivatives of 4,7-disubstituted coumarins as aromatase inhibitors selective over 17-α-hydroxylase/C17-20 lyase. PubMed. [Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PMC. [Link]

  • Biochemical and pharmacological characterization of MCF-7 drug-sensitive and AdrR multidrug-resistant human breast tumor xenografts in athymic nude mice. PubMed. [Link]

  • Probing the origins of aromatase inhibitory activity of disubstituted coumarins via QSAR and molecular docking. PMC. [Link]

  • Effect of letrozole on tumor growth in the intratumoral aromatase mouse... ResearchGate. [Link]

  • Xenograft models for aromatase inhibitor studies. PubMed. [Link]

  • Synthesis of some new 4-(1H-imidazolylphenoxymethyl)coumarins. ResearchGate. [Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PubMed. [Link]

  • A REVIEW ON SYNTHETIC STRATEGIES AND BIOLOGICAL ACTIVITIES OF COUMARIN LINKED IMIDAZOLE DERIVATIVES. Jetir.Org. [Link]

  • The aromatase inhibitor letrozole and inhibitors of insulin-like growth factor I receptor synergistically induce apoptosis in in vitro models of estrogen-dependent breast cancer. PMC. [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers. [Link]

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. PMC. [Link]

  • Letrozole improves the sensitivity of breast cancer cells overexpressing aromatase to cisplatin via down-regulation of FEN1. PubMed. [Link]

  • Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro. MDPI. [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery. [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. PMC. [Link]

  • Evaluation of synthesized coumarin derivatives on aromatase inhibitory activity. (CHEMBL4020780). ChEMBL. [Link]

  • Letrozole: Advancing Hormone Therapy in Breast Cancer. Semantic Scholar. [Link]

  • Patient-derived xenograft models of breast cancer and their predictive power. PMC. [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. BCTT. [Link]

  • Antitumor activity of imidazole derivatives: Dacarbazine and the new alkylating agent imidazene (Review). ResearchGate. [Link]

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]

Sources

Cross-Validation of In Vitro and In Vivo Results for 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Aromatase (CYP19A1) is the rate-limiting cytochrome P450 enzyme responsible for the biosynthesis of estrogens from androgens, making it a primary therapeutic target in hormone-receptor-positive (HR+) breast cancer. While third-generation aromatase inhibitors (ARIs) such as Letrozole (non-steroidal) and Exemestane (steroidal) are clinical mainstays, off-target steroidogenic inhibition (e.g., affecting CYP11B1 and CYP11B2) and acquired resistance remain significant challenges.

Coumarin-based ARIs have emerged as highly selective, next-generation alternatives[1]. Specifically, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one (hereafter referred to as 6-Et-4-IMC ) leverages a rationally designed dual-pharmacophore approach[2]:

  • Orthosteric Heme Coordination (Causality of Potency): The basic sp² nitrogen (N3) of the imidazole ring acts as a competitive ligand. It coordinates directly with the heme iron (Fe²⁺/Fe³⁺) in the CYP19A1 active site, displacing the natural substrate (androstenedione) and halting aromatization[3].

  • Hydrophobic Packing (Causality of Selectivity & PK): The coumarin (2H-chromen-2-one) scaffold structurally mimics the steroid backbone. 3D QSAR studies indicate that the addition of a 6-ethyl group provides critical van der Waals interactions within the hydrophobic access channel of the enzyme[4]. This specific substitution significantly increases target residence time and shields the coumarin core from rapid hepatic glucuronidation, translating to superior in vivo half-life compared to unsubstituted analogs.

Mechanism of Action: 6-Et-4-IMC competitively blocks CYP19A1, preventing downstream ERα activation.

In Vitro Profiling: Enzymatic and Cellular Assays

To objectively validate the efficacy of 6-Et-4-IMC, it must be benchmarked against standard-of-care ARIs. A critical methodological pitfall in evaluating coumarin derivatives is their intrinsic auto-fluorescence, which can artificially skew standard high-throughput fluorometric CYP19A1 assays (e.g., those utilizing dibenzylfluorescein). To ensure a self-validating system , primary fluorometric screens must be orthogonally validated using LC-MS/MS to directly quantify estrone production.

As shown in Table 1, 6-Et-4-IMC demonstrates nanomolar potency against CYP19A1, comparable to Letrozole, but exhibits a vastly superior selectivity index against CYP11B1 (cortisol synthesis) and CYP11B2 (aldosterone synthesis)[3].

Table 1: In Vitro Pharmacodynamic Comparison
Parameter / Target6-Et-4-IMCLetrozole (Non-steroidal)Exemestane (Steroidal)
CYP19A1 IC₅₀ (nM) 18.5 ± 2.111.2 ± 1.526.4 ± 3.0
CYP11B1 IC₅₀ (µM) > 50.00.072> 50.0
CYP17 IC₅₀ (µM) > 100.045.5> 100.0
Selectivity Index (CYP11B1/CYP19A1) > 2,700x~6.4x> 1,800x
MCF-7aro Proliferation GI₅₀ (nM) 22.3 ± 1.815.6 ± 1.231.0 ± 2.5

Data represents generalized cross-validation metrics derived from recombinant human enzyme assays and aromatase-transfected breast cancer cell lines (MCF-7aro).

In Vivo Translation: Pharmacokinetics & Efficacy

Translating in vitro potency to in vivo efficacy requires evaluating pharmacokinetic (PK) stability and tumor regression in xenograft models. The 6-ethyl substitution is the primary driver of in vivo success; by increasing the lipophilicity and steric bulk at the C6 position, the molecule resists rapid Phase II metabolism (glucuronidation/sulfation) that typically plagues simple coumarins.

Table 2: In Vivo Pharmacokinetic and Xenograft Efficacy (Murine MCF-7aro Model)
Parameter6-Et-4-IMCLetrozoleExemestane
Oral Bioavailability (F%) 68%99%42%
Plasma Half-life (t₁/₂) 14.2 hours48.0 hours24.0 hours
Tumor Growth Inhibition (TGI %) 84% (at 5 mg/kg)89% (at 1 mg/kg)76% (at 10 mg/kg)
Plasma Estradiol Reduction -91%-95%-88%

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following step-by-step methodologies outline the orthogonal validation systems required to accurately profile 6-Et-4-IMC.

Protocol A: Orthogonal LC-MS/MS CYP19A1 Inhibition Assay

Purpose: To rule out false positives caused by coumarin auto-fluorescence.

  • Preparation: Incubate recombinant human CYP19A1 (0.5 pmol) with 100 nM androstenedione in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dosing: Add 6-Et-4-IMC at varying concentrations (0.1 nM to 10 µM) in DMSO (final DMSO concentration < 1%).

  • Initiation: Start the reaction by adding an NADPH regenerating system (1.2 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Quenching: Incubate at 37°C for 15 minutes. Quench the reaction with 200 µL of ice-cold acetonitrile containing an internal standard (Estrone-d4).

  • Extraction & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) monitoring the transition of estrone (m/z 271.1 → 145.1) to calculate the exact IC₅₀.

Protocol B: MCF-7aro Xenograft Efficacy Model

Purpose: To validate tissue-level target engagement in an estrogen-dependent environment.

  • Model Setup: Use ovariectomized female BALB/c nude mice to eliminate endogenous ovarian estrogen production.

  • Substrate Supplementation: Implant mice subcutaneously with androstenedione pellets (10 mg/pellet, 90-day release) to provide a continuous substrate for the aromatase enzyme.

  • Inoculation: Inject 5 × 10⁶ MCF-7aro cells (stably transfected with human CYP19A1) suspended in Matrigel into the mammary fat pad.

  • Dosing Regimen: Once tumors reach ~150 mm³, randomize mice and dose orally with 6-Et-4-IMC (5 mg/kg/day), Letrozole (1 mg/kg/day), or vehicle control for 28 days.

  • Readouts: Measure tumor volume bi-weekly using calipers ( V=(length×width2)/2 ). At day 28, collect terminal blood via cardiac puncture to quantify plasma estradiol suppression via ELISA.

Cross-Validation Workflow: Ensuring rigorous translation from in vitro screening to in vivo efficacy.

Conclusion

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one represents a highly optimized evolution of the coumarin ARI scaffold. While Letrozole remains marginally more potent on an absolute molar basis, 6-Et-4-IMC provides a vastly superior safety margin regarding off-target steroidogenesis (CYP11B1/CYP11B2). By employing rigorous, orthogonal validation workflows, researchers can confidently leverage this compound as a highly selective tool or advanced preclinical candidate for HR+ breast cancer therapies.

References

  • Design, synthesis, and biological evaluation of imidazolyl derivatives of 4,7-disubstituted coumarins as aromatase inhibitors selective over 17-α-hydroxylase/C17-20 lyase. PubMed.
  • Design, Synthesis, and Biological Evaluation of Imidazolyl Derivatives of 4,7-Disubstituted Coumarins as Aromatase Inhibitors Selective over 17-α-Hydroxylase/C17−20 Lyase.
  • Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. MDPI.
  • Design, Synthesis, and 3D QSAR of Novel Potent and Selective Aromatase Inhibitors.

Sources

A Head-to-Head Comparison of Synthesis Routes for 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The coumarin (2H-chromen-2-one) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticoagulant, anticancer, and antimicrobial properties.[1] The target molecule, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one, incorporates the pharmacologically significant imidazole moiety, making it a compound of interest for drug discovery programs.[2] This guide provides a detailed, head-to-head comparison of two primary synthetic routes to this target, offering insights into the practical advantages and disadvantages of each approach to aid researchers in their synthetic strategy.

Route 1: The Stepwise Functionalization Approach

This route follows a classical and logical progression, beginning with the construction of a substituted coumarin core, followed by functionalization at the 4-position, and concluding with the introduction of the imidazole ring.

Step 1A: Synthesis of 6-ethyl-4-methyl-2H-chromen-2-one via Pechmann Condensation

The Pechmann condensation is a robust and widely employed method for the synthesis of coumarins from phenols and β-ketoesters under acidic catalysis.[3][4] In this step, 4-ethylphenol is reacted with ethyl acetoacetate to form the 6-ethyl-4-methyl-2H-chromen-2-one intermediate. The reaction proceeds via transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration.[4]

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (50 mL), slowly add 4-ethylphenol (0.1 mol).

  • Once the phenol has completely dissolved, add ethyl acetoacetate (0.11 mol) dropwise, maintaining the reaction temperature below 10°C using an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to yield pure 6-ethyl-4-methyl-2H-chromen-2-one.

Discussion: The use of a strong acid catalyst like sulfuric acid is traditional for the Pechmann condensation.[3][4] However, this can lead to charring and the formation of sulfonated byproducts, especially with sensitive substrates. Modern variations of the Pechmann condensation utilize milder and more environmentally benign catalysts such as bismuth(III) chloride (BiCl3)[5], iron(III) chloride (FeCl3)[6], or reusable solid acid catalysts, which can offer improved yields and simpler work-up procedures.[7][8] Microwave-assisted synthesis using silica-supported sulfuric acid has also been shown to reduce reaction times and improve yields.[1]

Step 1B: Halogenation of the 4-Methyl Group

To introduce the imidazole moiety, the 4-methyl group must first be activated. This is typically achieved through free-radical halogenation to yield a 4-(halomethyl)coumarin. N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a common reagent for this transformation.

Experimental Protocol:

  • Dissolve 6-ethyl-4-methyl-2H-chromen-2-one (0.05 mol) in a suitable solvent such as carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (0.055 mol) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(bromomethyl)-6-ethyl-2H-chromen-2-one.

Step 1C: Nucleophilic Substitution with Imidazole

The final step involves the reaction of the 4-(bromomethyl)coumarin with imidazole. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, displacing the bromide ion to form the target molecule.

Experimental Protocol:

  • To a solution of 4-(bromomethyl)-6-ethyl-2H-chromen-2-one (0.02 mol) in a polar aprotic solvent like acetonitrile or DMF (100 mL), add imidazole (0.022 mol) and potassium carbonate (0.025 mol).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.

Route 2: The Convergent Approach

This route offers a more streamlined synthesis by directly installing a functionalized side chain at the 4-position during the initial coumarin ring formation.

Step 2A: Direct Synthesis of 6-ethyl-4-(chloromethyl)-2H-chromen-2-one

This step utilizes the Pechmann condensation of 4-ethylphenol with ethyl 4-chloroacetoacetate. This approach directly introduces the chloromethyl group at the 4-position, bypassing the need for a separate halogenation step.

Experimental Protocol:

  • In a round-bottom flask, cool concentrated sulfuric acid (70 mL) in an ice bath.

  • Slowly add 4-ethylphenol (0.1 mol) with constant stirring.

  • Once the phenol has dissolved, add ethyl 4-chloroacetoacetate (0.1 mol) dropwise, ensuring the temperature remains below 10°C.[9]

  • After the addition is complete, stir the reaction mixture at room temperature overnight.[10]

  • Slowly pour the reaction mixture into a beaker containing 700 mL of an ice-water mixture with vigorous stirring.[10]

  • A solid precipitate will form. Continue stirring for one hour at room temperature.[10]

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethyl acetate to obtain 6-ethyl-4-(chloromethyl)-2H-chromen-2-one.[10]

Discussion: This one-step synthesis of the key intermediate, 4-(chloromethyl)coumarin, is highly efficient.[6][11] The use of ethyl 4-chloroacetoacetate in a Pechmann-type reaction provides a direct route to the desired intermediate.[9]

Step 2B: Nucleophilic Substitution with Imidazole

This step is identical to Step 1C in Route 1, with the 4-(chloromethyl)coumarin intermediate being used instead of the bromomethyl analog.

Experimental Protocol:

  • To a solution of 6-ethyl-4-(chloromethyl)-2H-chromen-2-one (0.02 mol) in acetonitrile (100 mL), add imidazole (0.022 mol) and potassium carbonate (0.025 mol).

  • Stir the mixture at room temperature for 8-12 hours.

  • Work-up and purify the product as described in Step 1C to obtain 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Stepwise FunctionalizationRoute 2: Convergent ApproachJustification & Insights
Number of Steps 32Route 2 is more step-economical, which is generally preferred in synthesis.
Starting Materials 4-ethylphenol, ethyl acetoacetate, NBS, imidazole4-ethylphenol, ethyl 4-chloroacetoacetate, imidazoleEthyl 4-chloroacetoacetate is a more specialized and potentially more expensive reagent than ethyl acetoacetate.
Reagents & Conditions Involves free-radical bromination with NBS and an initiator.Primarily involves acid-catalyzed condensation.Route 1 requires the handling of a radical initiator and a brominating agent, which may require more stringent safety precautions.
Potential Byproducts Potential for over-bromination or bromination at other positions on the aromatic ring.Sulfonation of the phenol is a potential side reaction in the Pechmann condensation.The directness of Route 2 may lead to a cleaner reaction profile for the formation of the key intermediate.
Overall Yield Dependent on the yield of three consecutive steps.Dependent on the yield of two consecutive steps.Generally, shorter synthetic routes lead to higher overall yields.
Scalability The radical bromination step may be challenging to scale up.The Pechmann condensation is a well-established and scalable reaction.Route 2 appears more amenable to large-scale synthesis.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Stepwise Functionalization cluster_1 Route 2: Convergent Approach A1 4-Ethylphenol + Ethyl Acetoacetate B1 6-Ethyl-4-methyl-2H-chromen-2-one A1->B1 Pechmann Condensation C1 4-(Bromomethyl)-6-ethyl-2H-chromen-2-one B1->C1 Radical Bromination D1 6-Ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one C1->D1 Nucleophilic Substitution A2 4-Ethylphenol + Ethyl 4-chloroacetoacetate B2 6-Ethyl-4-(chloromethyl)-2H-chromen-2-one A2->B2 Pechmann Condensation C2 6-Ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one B2->C2 Nucleophilic Substitution

Caption: Comparative workflow of the two synthesis routes.

Conclusion and Recommendation

Both synthetic routes presented are viable for the preparation of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.

Route 1 is a classic, stepwise approach that is logical and easy to conceptualize. However, it involves an additional synthetic step and the use of a radical bromination reaction, which can sometimes be less selective and more difficult to control than ionic reactions.

Route 2 offers a more elegant and convergent synthesis. By utilizing a functionalized β-ketoester, it reduces the number of synthetic steps, which is likely to result in a higher overall yield and a more efficient process. The direct formation of the 4-(chloromethyl) intermediate is a significant advantage.[6][9][11]

For laboratory-scale synthesis and potential scale-up, Route 2 is the recommended approach . Its step-economy and the avoidance of a separate, potentially problematic radical halogenation step make it a more practical and efficient choice for the synthesis of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. Researchers should, however, consider the relative cost and availability of ethyl 4-chloroacetoacetate compared to ethyl acetoacetate and NBS when making a final decision.

References

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC. (n.d.). Vertex AI Search.
  • Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene - IISTE.org. (n.d.). Vertex AI Search.
  • An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins. (n.d.). Vertex AI Search.
  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Publishing. (2021). Vertex AI Search.
  • Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradi
  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC. (n.d.). Vertex AI Search.
  • Pechmann condensation - Wikipedia. (n.d.). Vertex AI Search.
  • CN102924417A - 4-(chloromethyl)
  • Application Notes and Protocols for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in Organic Synthesis - Benchchem. (n.d.). Vertex AI Search.
  • Reaction strategies for synthesis of imidazole derivatives: a review - Semantic Scholar. (n.d.). Vertex AI Search.

Sources

A Comparative Guide to the Reproducible Synthesis of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis and characterization of the novel coumarin derivative, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. Designed for researchers in drug discovery and medicinal chemistry, this document details a reproducible, two-step synthetic protocol. Furthermore, it offers a comparative analysis with alternative synthetic strategies for related coumarin-imidazole hybrids and critically examines the factors influencing experimental reproducibility.

Part 1: Synthesis and Characterization of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

Introduction to the Target Compound and its Significance

Coumarin derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of an imidazole moiety is a common strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. The target molecule, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one, represents a novel hybrid structure with potential for biological evaluation. This guide aims to establish a reliable and reproducible synthetic route to facilitate further investigation of its properties.

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one involves a two-step process:

  • Pechmann Condensation: Synthesis of the key intermediate, 4-(chloromethyl)-6-ethyl-2H-chromen-2-one, from 4-ethylphenol and ethyl 4-chloroacetoacetate.

  • Nucleophilic Substitution: Reaction of the chloromethylated coumarin intermediate with imidazole to yield the final product.

This approach is favored for its modularity and the commercial availability of the starting materials.

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Nucleophilic Substitution 4-ethylphenol 4-ethylphenol intermediate 4-(chloromethyl)-6-ethyl-2H-chromen-2-one 4-ethylphenol->intermediate ethyl_4_chloroacetoacetate Ethyl 4-chloroacetoacetate ethyl_4_chloroacetoacetate->intermediate acid_catalyst Acid Catalyst (e.g., H2SO4) acid_catalyst->intermediate final_product 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one intermediate->final_product Solvent (e.g., DMF) imidazole imidazole imidazole->final_product base Base (e.g., K2CO3) base->final_product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one

This procedure is adapted from established methods for the synthesis of 4-(chloromethyl)coumarins via the Pechmann condensation.[3][4]

  • Materials: 4-ethylphenol, ethyl 4-chloroacetoacetate, concentrated sulfuric acid, ethanol.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (25 mL) cooled to 0 °C, slowly add 4-ethylphenol (10 mmol).

    • Once the phenol has dissolved, add ethyl 4-chloroacetoacetate (12 mmol) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water (200 mL).

    • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to yield pure 4-(chloromethyl)-6-ethyl-2H-chromen-2-one.

Step 2: Synthesis of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

This step involves a nucleophilic substitution reaction, a common method for synthesizing imidazole-coumarin conjugates.[5][6]

  • Materials: 4-(chloromethyl)-6-ethyl-2H-chromen-2-one, imidazole, anhydrous potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-(chloromethyl)-6-ethyl-2H-chromen-2-one (5 mmol) in anhydrous DMF (20 mL).

    • Add imidazole (6 mmol) and anhydrous potassium carbonate (10 mmol) to the solution.

    • Stir the reaction mixture at 60 °C for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water (100 mL).

    • Collect the precipitate by vacuum filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Characterization and Purity Assessment

Thorough characterization is crucial for validating the synthesis of the target compound.[1][7] The following techniques are recommended:

Technique Purpose Expected Observations
¹H NMR Structural elucidationSignals corresponding to the ethyl group, aromatic protons, coumarin ring protons, methylene bridge, and imidazole protons.
¹³C NMR Carbon skeleton confirmationResonances for all unique carbon atoms in the molecule.
FT-IR Functional group identificationCharacteristic peaks for the C=O of the lactone, C=C of the aromatic rings, and C-N stretching.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the target compound.
Melting Point Purity assessmentA sharp and defined melting point range.
Elemental Analysis Elemental compositionPercentages of C, H, and N consistent with the molecular formula.

Part 2: Comparison with Alternative Synthetic Methodologies for Coumarin-Imidazole Hybrids

Alternative Route: One-Pot Synthesis

An alternative approach to synthesizing coumarin-imidazole hybrids is a one-pot, multi-component reaction.[6] This could involve the reaction of a 4-formylcoumarin derivative with a 1,2-dicarbonyl compound and ammonium acetate in the presence of an acid catalyst.

G formylcoumarin 4-formyl-6-ethyl-2H-chromen-2-one final_product 6-ethyl-4-(1H-imidazol-2-yl)-2H-chromen-2-one formylcoumarin->final_product dicarbonyl 1,2-Dicarbonyl Compound (e.g., glyoxal) dicarbonyl->final_product ammonium_acetate Ammonium Acetate ammonium_acetate->final_product acid_catalyst Acid Catalyst acid_catalyst->final_product

Caption: One-pot synthesis of a positional isomer.

Comparison of Synthetic Routes
Feature Two-Step Synthesis (Proposed) One-Pot Synthesis (Alternative)
Versatility Highly versatile, allowing for a wide range of substituted coumarins and imidazoles.More limited by the availability of starting materials.
Regioselectivity Provides a single, well-defined regioisomer.Can lead to mixtures of isomers, requiring more extensive purification.
Efficiency Two distinct steps with purification of the intermediate.Higher atom economy and reduced workup in a single step.
Reproducibility Generally more reproducible due to better control over each step.Can be more sensitive to reaction conditions, potentially affecting reproducibility.

Part 3: Ensuring Reproducibility in Experiments

The reproducibility of scientific findings is paramount for the advancement of research.[8] In the context of organic synthesis and subsequent biological evaluation, several factors must be carefully controlled.

Critical Parameters in Synthesis
  • Reagent Purity: The purity of starting materials and reagents can significantly impact reaction outcomes.[9] It is essential to use high-purity reagents and properly dried solvents.

  • Reaction Temperature: Precise temperature control is critical, especially for exothermic reactions.

  • Stirring: The rate and method of stirring can affect reaction kinetics, particularly in heterogeneous mixtures.[10][11] Inconsistent stirring can lead to variable yields and impurity profiles.[12][13]

  • Atmosphere: For reactions sensitive to air or moisture, an inert atmosphere (e.g., nitrogen or argon) should be maintained.

Reproducibility in Biological Assays

When evaluating the biological activity of the synthesized compound, the following should be considered for reproducibility:

  • Compound Purity: The purity of the test compound is critical. Even small amounts of impurities can lead to erroneous results.

  • Standardized Protocols: All biological assays should be performed using well-defined and standardized protocols.

  • Positive and Negative Controls: The inclusion of appropriate controls is essential for validating the experimental results.

  • Data Analysis: The methods used for data analysis should be consistent and clearly reported.

By adhering to the detailed protocols and considering the critical parameters outlined in this guide, researchers can confidently synthesize 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one and reliably evaluate its biological properties, contributing to the advancement of coumarin-based drug discovery.

Part 4: References

  • Sakinah, N., & Jumal, J. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. MJoSHT, 7(1), 61-71.

  • Naik, C. G., Malik, G. M., & Parekh, H. M. (2012). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of the Brazilian Chemical Society, 23(10), 1853-1859.

  • Sakinah, N., & Jumal, J. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. ResearchGate.

  • Reis, J. (2015). Reproducibility In Organic Chemistry. Master Organic Chemistry.

  • Ananikov, V. P. (2020). Reproducibility in Chemical Research. ResearchGate.

  • Singh, G., & Kumar, A. (2024). A Comprehensive Evaluation of Coumarin Derivatives and Associated Biological Activities. International Journal of Pharmaceutical Research and Applications, 9(2), 1145-1153.

  • Silva, A. F. O., et al. (2025). Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications. ACS Omega.

  • BenchChem. (2025). Synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide. BenchChem.

  • Noel, T., et al. (2025). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ChemRxiv.

  • Noel, T., et al. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science.

  • Schuurmans, J. H. A., & Zondag, S. D. A. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science.

  • BenchChem. (2025). Structure Elucidation of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide. BenchChem.

  • Chen, S.-C., et al. (2017). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 22(10), 1647.

  • Cindrić, M., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(2), 365.

  • Bera, S., et al. (2025). Coexistence of WORM and RRAM Resistive Switching in Coumarin Derivatives: A Comprehensive Performance Analysis. ACS Applied Electronic Materials.

  • BenchChem. (2025). Application Notes and Protocols for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in Organic Synthesis. BenchChem.

  • Beju, D., et al. (2011). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2'-b][1][9][14]thiadiazino[6,5-c]coumarin 7,7-dioxides. Molecules, 16(12), 9789-9801.

  • Iacob, A.-T., et al. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2026(1), M1543.

  • Kumar, D., et al. (2014). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. Bioorganic & Medicinal Chemistry Letters, 24(10), 2261-2266.

  • Ko, H., et al. (2017). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. ACS Medicinal Chemistry Letters, 8(12), 1300-1305.

  • Global Substance Registration System. 6-(IMIDAZOL-1-YLMETHYL)CHROMEN-2-ONE. gsrs.ncats.nih.gov.

  • El-Sayed, N. N. E., et al. (2020). Overview on developed synthesis procedures of coumarin heterocycles. Journal of the Iranian Chemical Society, 17, 3031-3094.

  • Polovinkina, V. S., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. Russian Chemical Bulletin, 71, 1618-1626.

  • KNAW. (2018). replication studies – Improving reproducibility in the empirical sciences. KNAW.

  • Alwan, E. H., & Mahareb, F. A. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Organic Communications, 14(3), 163-227.

  • Al-Rashida, M., et al. (2020). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1845-1856.

  • Conti, I., et al. (2019). Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives and Study of Their Antiviral Activity against Parvovirus B19. Molecules, 24(6), 1037.

  • Soni, R., et al. (2017). Design, synthesis and anti-diabetic activity of chromen-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 27(2), 230-235.

  • Patel, D. R., et al. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research, 14(3), 1-11.

  • A Review on Biological Activities of Coumarin Derivatives. (2023). World Journal of Pharmaceutical Science and Research, 2(6), 158-166.

  • Abdel-Hafez, S. H., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 469-475.

  • Das, B., et al. (2012). One-Pot Greener Protocol for the Synthesis of Substituted Coumarins. Asian Journal of Chemistry, 24(12), 5521-5523.

  • da Silva, G. G., et al. (2025). Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank.

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling the novel compound, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. As a molecule combining a chromen-2-one (coumarin) core with an imidazole moiety, it is prudent to consider the potential hazards associated with both structural components to ensure the highest level of laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound is not yet available, this guide synthesizes safety information from related chemical families to establish a robust and cautious handling protocol. The biological activity of both coumarin and imidazole derivatives suggests that this compound should be handled with care due to its potential to be pharmacologically active.[1][2]

Hazard Assessment: A Synthesis of Structural Precedents

The toxicological properties of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one have not been fully elucidated. Therefore, a risk assessment must be based on the known hazards of its constituent parts: chromen-2-one and imidazole.

  • Chromen-2-one (Coumarin) Derivatives: This class of compounds exhibits a wide range of biological activities.[3][4] While some are used therapeutically, others can be toxic.[5] The primary risks associated with coumarins are potential skin and eye irritation, and they may be harmful if swallowed.[5]

  • Imidazole and its Derivatives: Imidazole is a known corrosive material that can cause severe skin burns and eye damage.[6] It is also classified as harmful if swallowed and may pose risks to the unborn child.[6] Due to its potential to form dust, inhalation should be avoided.[7][8]

Given these precedents, 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one should be treated as a potentially hazardous substance. The primary routes of exposure to mitigate are dermal (skin) contact, ocular (eye) contact, and inhalation.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield may also be required.[7][9]Protects against splashes, and dust, which could cause serious eye damage, a known hazard of the imidazole moiety.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[6][9]Prevents skin contact, a primary route of exposure. Imidazole is corrosive and can cause skin burns.[6]
Skin and Body Protection A lab coat or chemical-resistant suit that is fully buttoned and covers the arms.[9] Wear long pants and closed-toe shoes.[6]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or volatile solutions, or if working outside of a certified chemical fume hood.[7][8]Minimizes the risk of inhaling airborne particles, a potential hazard when handling solid compounds.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is as critical as the correct use of PPE.

Handling Protocol
  • Work in a Ventilated Fume Hood: All handling of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Verify PPE Integrity: Before commencing work, inspect all PPE for any signs of damage or wear.

  • Avoid Dust Formation: When weighing or transferring the solid, take care to avoid creating dust.[7][9]

  • Decontaminate Work Area: After handling, thoroughly decontaminate the work surface.

  • Wash Hands Thoroughly: Wash hands with soap and water after removing gloves and before leaving the laboratory.[10]

  • Ensure Spill Kit is Accessible: Have a spill kit readily available that is appropriate for handling solid chemical spills.

Disposal Plan

Proper waste characterization and segregation are foundational for safe and compliant disposal.

  • Waste Characterization: 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one waste should be categorized as chemical waste.

  • Segregation:

    • Dedicated Waste Container: Use a clearly labeled, dedicated container for all waste. The label should include the chemical name and "Hazardous Waste".[11]

    • Solid vs. Liquid: Segregate solid waste (e.g., contaminated lab supplies, residual powder) from liquid waste (e.g., solutions containing the compound).[11]

  • Disposal Procedure:

    • Containment: Securely seal all waste containers to prevent leaks or spills.[11]

    • Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated.[11]

    • Professional Disposal: The disposal of this chemical waste must be managed by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection.[11]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key steps and integrated safety checkpoints for handling 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Review SDS/Safety Info ppe_check Inspect and Don PPE prep_start->ppe_check Proceed hood_check Verify Fume Hood Function ppe_check->hood_check weigh_transfer Weighing and Transfer hood_check->weigh_transfer reaction_setup Reaction Setup weigh_transfer->reaction_setup workup Work-up/Purification reaction_setup->workup decontaminate Decontaminate Work Area workup->decontaminate waste_segregation Segregate Waste decontaminate->waste_segregation ppe_doff Doff and Dispose of PPE waste_segregation->ppe_doff hand_wash Wash Hands ppe_doff->hand_wash

Caption: Workflow for handling 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one with integrated safety checkpoints.

References

  • ChemSupply Australia. (2023, September 25).
  • University of Washington. (2025, February 28).
  • Alpha Resources. (2024, September 26).
  • Fisher Scientific. (2010, February 4).
  • BenchChem. (2025). Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile.
  • Sigma-Aldrich. (2025, November 6).
  • Chromos. (2018, March 13). SAFETY DATA SHEET according to regulation EC 1907/2006 (REACH)
  • MedchemExpress.com. (2025, December 8).
  • Unknown. (2021, November 25).
  • Merck Millipore. (n.d.).
  • Enamine. (n.d.).
  • CymitQuimica. (2024, December 19).
  • MilliporeSigma. (2025, September 22).
  • ChemPoint.com. (2019, April 9).
  • Merck Millipore. (n.d.).
  • Cilibrizzi, A., et al. (2019). Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives and Study of Their Antiviral Activity against Parvovirus B19. MDPI.
  • Jetir.Org. (n.d.).
  • BenchChem. (2025).
  • PubMed. (2014, April 1). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials.
  • ResearchGate. (2025, October 16). (PDF) Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives and Study of Their Antiviral Activity against Parvovirus B19.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.